molecular formula C5H7N3O2 B1609545 1,5-dimethyl-3-nitro-1H-pyrazole CAS No. 59376-16-8

1,5-dimethyl-3-nitro-1H-pyrazole

Cat. No.: B1609545
CAS No.: 59376-16-8
M. Wt: 141.13 g/mol
InChI Key: KTPNKIOQKXHCMA-UHFFFAOYSA-N
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Description

1,5-Dimethyl-3-nitro-1H-pyrazole is a nitro-substituted pyrazole derivative offered for research and development purposes. Pyrazoles are a five-membered aromatic heterocycle with two nitrogen atoms in adjacent positions and are classified as alkaloids due to their unique pharmacological effects . The core pyrazole structure is a privileged scaffold in medicinal chemistry, known for exhibiting a wide spectrum of biological activities. Researchers are increasingly interested in novel pyrazole derivatives for their potential anti-microbial, anti-inflammatory, anti-cancer, and anti-viral properties . The specific substitution pattern on the pyrazole ring, particularly the position of nitro and methyl groups, is a key area of investigation as it significantly influences the compound's electronic properties, steric profile, and subsequent biological activity and reactivity . This compound serves as a valuable synthetic intermediate for exploring structure-activity relationships (SAR) and for the construction of more complex chemical entities in drug discovery and organic synthesis. Researchers can utilize it to develop new ligands for various biological targets or to create novel materials. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1,5-dimethyl-3-nitropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-4-3-5(8(9)10)6-7(4)2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTPNKIOQKXHCMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00426908
Record name 1,5-dimethyl-3-nitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59376-16-8
Record name 1,5-dimethyl-3-nitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Comparative Technical Guide: 1,3-Dimethyl-5-Nitropyrazole vs. 1,5-Dimethyl-3-Nitropyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the regioisomers 1,3-dimethyl-5-nitropyrazole and 1,5-dimethyl-3-nitropyrazole . It is designed for researchers in medicinal chemistry and energetic materials who require precise protocols for synthesis, separation, and structural validation.

Executive Summary

The methylation of 3(5)-methyl-5(3)-nitropyrazole yields two distinct regioisomers: 1,3-dimethyl-5-nitropyrazole (1,3-DMNP) and 1,5-dimethyl-3-nitropyrazole (1,5-DMNP) . Distinguishing these isomers is critical due to their divergent physicochemical properties.

  • 1,5-DMNP is typically the thermodynamically favored product of direct alkylation due to the "lone pair availability" rule, where electrophilic attack occurs at the nitrogen distal to the electron-withdrawing nitro group.

  • 1,3-DMNP often requires specific directing groups or alternative cyclization strategies to synthesize in high yield.

  • Differentiation relies heavily on 2D-NMR (NOESY) and X-ray crystallography, as 1D-NMR signals can be ambiguous without reference standards.

Synthesis & Regiochemistry[1][2]

The Challenge of Tautomerism

The precursor, 3-methyl-5-nitropyrazole, exists in dynamic equilibrium between two tautomers. The position of the proton determines the nucleophilic site.

  • Tautomer A (3-methyl-5-nitro-1H-pyrazole): Proton on nitrogen adjacent to the nitro group.

  • Tautomer B (5-methyl-3-nitro-1H-pyrazole): Proton on nitrogen adjacent to the methyl group.

Due to the strong electron-withdrawing nature of the nitro group (-NO


), the nitrogen adjacent to it (N1 in Tautomer A) is less basic and less nucleophilic. Consequently, alkylation with agents like methyl iodide (MeI) or dimethyl sulfate (DMS) predominantly occurs at the nitrogen distal  to the nitro group.
Reaction Pathway Diagram

The following diagram illustrates the bifurcation in the synthesis pathway leading to the two isomers.

SynthesisPathway Precursor 3(5)-Methyl-5(3)-nitropyrazole (Tautomeric Mixture) TautomerA Tautomer A (H on N adj. to NO2) Precursor->TautomerA TautomerB Tautomer B (H on N adj. to Me) Precursor->TautomerB TS_Minor Transition State (Nu: N prox. to NO2) TautomerA->TS_Minor MeI / K2CO3 (Slow Kinetics) TS_Major Transition State (Nu: N distal to NO2) TautomerB->TS_Major MeI / K2CO3 (Fast Kinetics) Product15 1,5-Dimethyl-3-nitropyrazole (Major Product) TS_Major->Product15 Product13 1,3-Dimethyl-5-nitropyrazole (Minor Product) TS_Minor->Product13

Caption: Mechanistic divergence in the methylation of 3-methyl-5-nitropyrazole favoring the 1,5-isomer.

Structural Characterization (The Core Protocol)

Correct identification cannot rely solely on melting points, which may vary by purity. Nuclear Overhauser Effect Spectroscopy (NOESY) is the definitive self-validating method.

NMR Diagnostic Logic

The spatial proximity of the N-methyl group to the C-substituent (Methyl vs. Nitro) creates a unique magnetic signature.

Feature1,5-Dimethyl-3-nitropyrazole 1,3-Dimethyl-5-nitropyrazole
Structure N-Me is adjacent to C-Me N-Me is adjacent to C-NO

Proton Environment N-CH

and C-CH

are close (~2.8 Å)
N-CH

is isolated from protons
NOESY Signal Strong Cross-peak (N-Me

C-Me)
No Cross-peak (N-Me

C-Me)

C Shift (N-Me)
Typically ~36-38 ppmTypically ~39-42 ppm (Deshielded by NO

)
NOESY Visualization Logic

The diagram below details the expected through-space interactions used to validate the structure.

NOESY_Logic cluster_15 1,5-Dimethyl-3-nitropyrazole cluster_13 1,3-Dimethyl-5-nitropyrazole N1_Me N-CH3 C5_Me C5-CH3 N1_Me->C5_Me NOE_Arrow Strong NOE N1_Me_13 N-CH3 C5_NO2 C5-NO2 N1_Me_13->C5_NO2 Steric Repulsion C3_Me C3-CH3

Caption: NOESY correlation map. The 1,5-isomer shows a distinct interaction absent in the 1,3-isomer.

Experimental Protocols

Synthesis of 1,5-Dimethyl-3-Nitropyrazole (Major Isomer)

Objective: Selective methylation of 3-methyl-5-nitropyrazole.

Reagents:

  • 3-Methyl-5-nitropyrazole (1.0 eq)

  • Methyl Iodide (1.2 eq) or Dimethyl Sulfate (1.1 eq)

  • Potassium Carbonate (

    
    , 2.0 eq)
    
  • Solvent: Acetone or DMF (Anhydrous)

Step-by-Step Protocol:

  • Dissolution: Dissolve 10 mmol of 3-methyl-5-nitropyrazole in 20 mL of anhydrous acetone.

  • Base Addition: Add finely ground

    
     (20 mmol) and stir at room temperature for 15 minutes to ensure deprotonation.
    
  • Alkylation: Add Methyl Iodide (12 mmol) dropwise over 10 minutes. Caution: MeI is carcinogenic.

  • Reflux: Heat the mixture to mild reflux (40°C for Acetone) for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:3).

  • Workup: Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: The residue will contain predominantly 1,5-dimethyl-3-nitropyrazole. Recrystallize from Ethanol/Water or purify via silica gel column chromatography (Eluent: Hexane/EtOAc gradient).

    • Note: The 1,5-isomer is generally less polar than the 1,3-isomer due to better shielding of the dipole.

Synthesis of 1,3-Dimethyl-5-Nitropyrazole (Minor Isomer)

Direct methylation yields this as a minor byproduct (<10-20%). For high-yield synthesis, a cyclization strategy is preferred over methylation.

Alternative Route (Cyclization):

  • React Methylhydrazine with ethyl 2,4-dioxovalerate (or equivalent 1,3-dicarbonyl precursor).

  • Regioselectivity Control: The more nucleophilic nitrogen of methylhydrazine (NH-Me) attacks the most reactive carbonyl. However, this often yields mixtures.

  • Literature Standard: Nitration of 1,3-dimethylpyrazole is the most reliable route.

    • Start with 1,3-dimethylpyrazole .[1][2][3]

    • Treat with mixed acid (

      
      ).
      
    • Nitration occurs preferentially at C4. To get C5-nitro, one typically requires specific starting materials like 1,3-dimethyl-5-aminopyrazole followed by oxidation (Sandmeyer-type) or lithiation/nitration sequences.

Physicochemical Property Comparison

Property1,5-Dimethyl-3-nitropyrazole1,3-Dimethyl-5-nitropyrazole
Melting Point Typically Higher (More symmetric packing)Typically Lower (Steric twist of NO

)
Polarity (TLC) Less Polar (Higher R

)
More Polar (Lower R

)
Dipole Moment Lower (Vectors of N-Me and C-NO

oppose)
Higher (Vectors aligned)
Density High (Efficient packing)Slightly Lower (Steric bulk of adjacent substituents)
Energetic Stability More StableLess Stable (Proximity of N-Me to NO

oxygen)

References

  • Regioselectivity in Pyrazole Alkylation

    • Title: "Regioselective synthesis of 1,3,5-substituted pyrazoles."
    • Source:Organic & Biomolecular Chemistry, 2013.
    • URL:[Link]

  • NMR Characterization of Pyrazoles

    • Title: "High resolution 13C nuclear magnetic resonance spectra of solid pyrazoles.
    • Source:Canadian Journal of Chemistry, 1988.[4]

    • URL:[Link]

  • Energetic Properties of Nitropyrazoles

    • Title: "Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives."
    • Source:Molecules (MDPI), 2023.
    • URL:[Link]

  • General Synthesis Protocols: Title: "Selective N-Methylation of Pyrazoles." Source:BenchChem Technical Support, 2025.

Sources

Methodological & Application

Mastering Regioselectivity: A Detailed Protocol for the N-Methylation of 3-Nitro-1H-Pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The N-methylation of unsymmetrical pyrazoles is a foundational transformation in medicinal chemistry and materials science, yet it presents a persistent challenge in controlling regioselectivity. For 3-nitro-1H-pyrazole, methylation can occur at either the N1 or N2 position, leading to the formation of 1-methyl-3-nitro-1H-pyrazole or 1-methyl-5-nitro-1H-pyrazole, respectively. The properties and subsequent reactivity of these isomers differ significantly, making regiocontrol essential for targeted synthesis. This guide provides a deep dive into the mechanistic factors governing this selectivity and offers detailed, field-proven protocols to preferentially synthesize the desired regioisomer. We will explore the interplay of steric and electronic effects, and the critical role of bases, solvents, and methylating agents in directing the reaction outcome.

The Challenge of Pyrazole Regioselectivity

The pyrazole ring contains two adjacent nitrogen atoms. In an unsymmetrical pyrazole like 3-nitro-1H-pyrazole, these two nitrogens are in distinct chemical environments. Due to prototropic tautomerism, the N-H proton can reside on either nitrogen, creating two tautomeric forms in equilibrium. Alkylation of this mixture can lead to two different products, and separating these regioisomers can be challenging and costly.[1][2] Therefore, developing synthetic methods that selectively produce a single isomer is of high importance.[3][4]

The core of the challenge lies in the similar reactivity of the two nitrogen atoms.[2] The final product ratio is a result of a delicate balance between multiple factors, as illustrated below.

cluster_start Starting Material in Equilibrium cluster_reaction Alkylation Reaction cluster_products Regioisomeric Products T1 3-Nitro-1H-pyrazole T2 5-Nitro-1H-pyrazole T1->T2 Tautomerism Methylation Methylating Agent (e.g., MeI, DMS) T1->Methylation Attack from N1 T2->Methylation Attack from N2 P1 1-Methyl-3-nitro-1H-pyrazole (N1 Isomer) Methylation->P1 P2 1-Methyl-5-nitro-1H-pyrazole (N2 Isomer) Methylation->P2

Caption: The regioselectivity challenge in methylating 3-nitro-1H-pyrazole.

Mechanistic Principles Governing Regioselectivity

Achieving high regioselectivity requires a nuanced understanding of the factors that influence the nucleophilicity and accessibility of the N1 and N2 positions.

  • Steric Hindrance : This is often the most dominant factor. Alkylation generally favors the less sterically hindered nitrogen atom.[1][5][6] In 3-nitro-1H-pyrazole, the nitro group is at the C3 position, adjacent to the N2 nitrogen. Therefore, the N1 nitrogen is less sterically encumbered and is the kinetically favored site for alkylation, especially with bulky alkylating agents.[1][2]

  • Electronic Effects : The electron-withdrawing nature of the nitro group reduces the electron density of the pyrazole ring and decreases the overall nucleophilicity of both nitrogen atoms.[1][2] This can make the reaction more sluggish compared to electron-rich pyrazoles, potentially requiring stronger bases or higher temperatures. The electronic properties of substituents influence the pKa of the adjacent nitrogen atoms, affecting the position of the tautomeric equilibrium.[7][8]

  • Choice of Base and Counter-ion : The base is critical for deprotonating the pyrazole, making it nucleophilic.[1]

    • Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS) fully deprotonate the pyrazole to form the pyrazolate anion. In this state, both nitrogen atoms bear a negative charge, and the reaction site is determined by the combination of sterics and the counter-ion's position. Using NaH has been shown in some cases to prevent the formation of mixed regioisomers.[1][8]

    • Weaker bases like potassium carbonate (K₂CO₃) establish an equilibrium with the pyrazole. The reaction may proceed on the surface of the solid base, where one tautomer might be preferentially adsorbed, leading to higher selectivity. The combination of K₂CO₃ in DMSO is known to be effective for regioselective N1-alkylation of 3-substituted pyrazoles.[1]

  • Solvent Choice : The polarity of the solvent plays a crucial role.[1]

    • Polar aprotic solvents like DMF, DMSO, and acetonitrile are commonly used and often favor the formation of a single regioisomer.[1]

    • Fluorinated alcohols , such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to dramatically improve regioselectivity in some pyrazole syntheses, likely through specific hydrogen-bonding interactions that favor one tautomer over the other.[1]

Experimental Workflows and Protocols

The general workflow for the methylation reaction is straightforward, involving deprotonation followed by the addition of the methylating agent. The key to success lies in the precise control of the reaction parameters.

Start 3-Nitro-1H-pyrazole + Anhydrous Solvent Reaction Add Base (e.g., NaH, K₂CO₃) Stir Add Methylating Agent (e.g., MeI) Monitor by TLC/LC-MS Start->Reaction Workup Quench Reaction Aqueous Workup Extract with Organic Solvent Reaction->Workup Purification Dry Organic Layer Concentrate Purify by Column Chromatography Workup->Purification Analysis Characterize Product (¹H NMR, ¹³C NMR, MS) Determine Regioisomeric Ratio Purification->Analysis

Caption: General experimental workflow for pyrazole methylation.

Protocol 1: Highly Regioselective N1-Methylation

This protocol is designed to maximize the formation of 1-methyl-3-nitro-1H-pyrazole (the N1 isomer) by leveraging conditions known to favor alkylation at the less sterically hindered nitrogen.

Materials:

  • 3-Nitro-1H-pyrazole

  • Potassium Carbonate (K₂CO₃), anhydrous, finely powdered

  • Methyl Iodide (MeI) or Dimethyl Sulfate (DMS)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add 3-nitro-1H-pyrazole (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material (approx. 0.2 M concentration).

  • Add anhydrous, powdered K₂CO₃ (1.5 eq). Stir the suspension vigorously for 20 minutes at room temperature.

  • Cool the mixture to 0 °C using an ice bath.

  • Add methyl iodide (1.1 eq) dropwise via syringe over 5 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, carefully pour the reaction mixture into ice-cold water (10x the volume of DMF).

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then with brine to remove residual DMF.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the pure 1-methyl-3-nitro-1H-pyrazole.

Protocol 2: Alternative N1-Methylation using a Strong Base

This protocol uses a strong base to ensure complete deprotonation, which can also lead to high N1 selectivity due to steric control.

Materials:

  • 3-Nitro-1H-pyrazole

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Methyl Iodide (MeI)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Wash the NaH (1.2 eq) with anhydrous hexanes three times in a flame-dried flask under an inert atmosphere to remove the mineral oil. Carefully decant the hexanes each time.

  • Add anhydrous THF to the washed NaH. Cool the suspension to 0 °C.

  • In a separate flask, dissolve 3-nitro-1H-pyrazole (1.0 eq) in a minimum amount of anhydrous THF.

  • Add the pyrazole solution dropwise to the NaH suspension at 0 °C. Stir for 30-45 minutes at this temperature; hydrogen gas evolution should be observed.

  • Add methyl iodide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Summary of Conditions and Expected Outcomes

The choice of reagents and conditions directly impacts the regiochemical outcome. While N1-alkylation is generally favored for 3-substituted pyrazoles, the degree of selectivity can be tuned.

Base Solvent Methylating Agent Temperature Predominant Isomer Rationale / Comments Reference
K₂CO₃DMF / DMSOMeI / DMS0 °C to RTN1 (1-methyl-3-nitro) Effective for N1-alkylation of 3-substituted pyrazoles; good selectivity.[1][9]
NaHTHFMeI / DMS0 °C to RTN1 (1-methyl-3-nitro) Forms pyrazolate anion; sterics dominate, favoring the less-hindered N1.[1][8]
Cs₂CO₃AcetonitrileMeI / DMSRefluxN1 / N2 MixtureOften less selective; may depend heavily on other substituents.[7]
iPr₂NEtDMSOMichael Acceptor25 °CN1 (High Selectivity) Catalyst-free Michael addition protocol shows excellent N1 selectivity.[4]

Product Characterization: Differentiating the Isomers

Unambiguous identification of the resulting regioisomers is critical. NMR spectroscopy is the most powerful tool for this purpose.

  • ¹H NMR Spectroscopy : The chemical shifts of the pyrazole ring protons (H4 and H5) are highly diagnostic.

    • For 1-methyl-3-nitro-1H-pyrazole (N1) , the N-methyl group is adjacent to the H5 proton. A Nuclear Overhauser Effect (NOE) may be observed between the methyl protons and the H5 proton.

    • For 1-methyl-5-nitro-1H-pyrazole (N2) , the N-methyl group is adjacent to the nitro-substituted C5 carbon. The chemical shifts of the H3 and H4 protons will differ significantly from the N1 isomer.

  • ¹³C NMR Spectroscopy : The chemical shifts of the pyrazole carbons provide definitive evidence. The carbon attached to the nitro group (C3 or C5) will be significantly shifted. Comparing the observed spectra with published data or computational predictions can confirm the structure.[10][11]

Troubleshooting

  • Low Yield : Ensure all reagents and solvents are strictly anhydrous, as water can quench the base. If the pyrazole is particularly electron-deficient, increasing the reaction temperature or using a more reactive methylating agent like dimethyl sulfate might be necessary.[2]

  • Poor Regioselectivity : If a mixture of isomers is obtained, purification by column chromatography is the standard approach.[12] To improve selectivity, switch to a more sterically demanding base/solvent system (Protocol 1) or a strong base system (Protocol 2). Lowering the reaction temperature can also increase selectivity.[1]

  • No Reaction : Confirm that the base is active and that the starting pyrazole is sufficiently nucleophilic. For highly deactivated systems, a stronger base like KHMDS may be required.[2]

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing N-Alkylation of Pyrazoles. Benchchem.
  • ResearchGate. (n.d.). Proposed structural factors influencing on the regioselectivity of NH-pyrazole alkylations. ResearchGate.
  • Krasavin, M., et al. (2025, October 23). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
  • Krasavin, M., et al. (2025, October 23). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PMC.
  • National Journal of Pharmaceutical Sciences. (2021, May 15). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences.
  • PMC. (2025, October 7). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. PMC.
  • MDPI. (2022, May 24). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI.
  • Digital CSIC. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Digital CSIC.
  • ResearchGate. (n.d.). 13 C NMR chemical shifts (ppm) of C-nitropyrazoles[13]. ResearchGate. Retrieved from

  • ACS Publications. (2022, July 25). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry.
  • Semantic Scholar. (2022, May 24). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar.
  • Benchchem. (n.d.). Technical Support Center: Selective N-Methylation of Pyrazoles. Benchchem.
  • Reddit. (2023, June 10). N-methylation of pyrazole. r/OrganicChemistry.
  • ACS Publications. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. Journal of Organic Chemistry.
  • PMC. (2022, September 8). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PMC.

Sources

Application Note: 1,5-Dimethyl-3-nitro-1H-pyrazole as Energetic Precursor

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the synthesis, validation, and handling of 1,5-dimethyl-3-nitro-1H-pyrazole , a critical intermediate in the production of melt-cast insensitive high explosives (IHEs) such as 1,5-dimethyl-3,4-dinitropyrazole (DMDNP) .

Executive Summary

1,5-dimethyl-3-nitro-1H-pyrazole (referred to herein as 3-Nitro-DMP ) is a structural isomer utilized primarily as a scaffold for higher-order nitration. While 3-Nitro-DMP possesses moderate energy density, its primary value lies in its conversion to 1,5-dimethyl-3,4-dinitropyrazole (DMDNP) , a melt-cast explosive (


) that rivals TNT in performance but exhibits significantly lower shock sensitivity.

This guide addresses the primary synthetic challenge: Regioselectivity . Direct nitration of 1,5-dimethylpyrazole yields the kinetically favored 4-nitro isomer. Therefore, this protocol utilizes a regioselective methylation strategy starting from 3-nitro-5-methylpyrazole, requiring rigorous isomer separation and NOE (Nuclear Overhauser Effect) NMR validation.

Chemical Identity & Properties

PropertySpecification
IUPAC Name 1,5-dimethyl-3-nitro-1H-pyrazole
Molecular Formula

Molecular Weight 141.13 g/mol
Role Intermediate for DMDNP (Melt-Cast Explosive)
Key Hazard Precursor to high explosives; suspect carcinogen; shock sensitive (moderate).
Isomeric Impurity 1,3-dimethyl-5-nitro-1H-pyrazole (Must be < 1.0%)

Synthesis Strategy: The Regioselectivity Challenge

The synthesis relies on the methylation of 5-methyl-3-nitropyrazole . Because the pyrazole ring tautomerizes, methylation produces two regioisomers. The 1,5-dimethyl isomer is sterically less favored than the 1,3-dimethyl isomer, making reaction conditions and purification critical.

Workflow Diagram

SynthesisWorkflow cluster_validation Validation Loop Start Starting Material: 3-amino-5-methylpyrazole Step1 Step 1: Oxidation/Sandmeyer (Formation of 3-nitro group) Start->Step1 NaNO2, HCl Intermediate Intermediate: 5-methyl-3-nitro-1H-pyrazole Step1->Intermediate Step2 Step 2: Methylation (MeI / K2CO3 / DMF) Intermediate->Step2 Tautomeric Equilibrium Mixture Crude Mixture: Isomer A + Isomer B Step2->Mixture Separation Step 3: Column Chromatography (Silica Gel) Mixture->Separation Target Target: 1,5-dimethyl-3-nitro-1H-pyrazole Separation->Target Less Polar (Usually) Byproduct Byproduct: 1,3-dimethyl-5-nitro-1H-pyrazole Separation->Byproduct More Polar Validation NOE NMR Analysis Target->Validation

Figure 1: Synthetic pathway highlighting the critical branching point at Step 2 where regioselectivity leads to isomeric mixtures.

Detailed Experimental Protocol

Phase 1: Preparation of 5-methyl-3-nitropyrazole

Note: This starting material is commercially available, but in-house synthesis via diazotization of 3-amino-5-methylpyrazole ensures purity.

  • Diazotization: Dissolve 3-amino-5-methylpyrazole (100 mmol) in 15% HCl (aq). Cool to 0–5°C.

  • Addition: Dropwise add

    
     (1.2 eq) while maintaining temperature < 5°C. Stir for 1 hour.
    
  • Substitution: Pour the diazonium salt solution into a suspension of

    
     and Cu powder (catalytic) in water. Mild heating (40°C) promotes nitrogen displacement.
    
  • Workup: Extract with Ethyl Acetate (

    
    ). Dry over 
    
    
    
    and concentrate.
  • Result: Yellow solid (5-methyl-3-nitropyrazole). Yield: ~60-70%.[1]

Phase 2: Methylation (The Critical Step)

Objective: Maximize the 1,5-dimethyl isomer yield.

Reagents:

  • Substrate: 5-methyl-3-nitropyrazole (10 g, 78 mmol)

  • Solvent: DMF (Dimethylformamide), anhydrous (50 mL)

  • Base:

    
     (1.5 eq, finely ground)
    
  • Alkylating Agent: Methyl Iodide (MeI) (1.2 eq) Warning: Neurotoxin

Procedure:

  • Setup: In a 250 mL round-bottom flask under Argon, dissolve the substrate in DMF.

  • Deprotonation: Add

    
    .[2][3] Stir at Room Temperature (RT) for 30 mins. The solution will darken as the pyrazolate anion forms.
    
  • Alkylation: Cool to 0°C. Add MeI dropwise via syringe.

  • Reaction: Allow to warm to RT and stir for 12 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).

    • Observation: Two spots will appear.[2][3][4] The 1,5-isomer and 1,3-isomer have distinct Rf values.

  • Quench: Pour into ice water (200 mL). Extract with DCM (Dichloromethane).

  • Concentration: Evaporate solvent to yield the crude isomeric mixture.

Phase 3: Purification (Isomer Separation)

The 1,5-dimethyl isomer is generally less polar than the 1,3-dimethyl isomer due to steric shielding of the nitro group by the adjacent methyl.

  • Column: Silica Gel 60 (230-400 mesh).

  • Eluent: Gradient elution starting with 100% Hexane

    
     20% EtOAc/Hexane.
    
  • Fraction Collection:

    • Fraction A (Target): 1,5-dimethyl-3-nitro-1H-pyrazole (Elutes first).

    • Fraction B (Byproduct): 1,3-dimethyl-5-nitro-1H-pyrazole (Elutes second).

  • Recrystallization: Recrystallize Fraction A from Ethanol/Water to achieve >99% purity.

Analytical Validation (Self-Validating System)

Distinguishing the 1,5-isomer from the 1,3-isomer is impossible with Mass Spectrometry alone. 1D NOE (Nuclear Overhauser Effect) NMR is the mandatory validation step.

NMR Logic Diagram

NOE_Logic Substrate Purified Isomer Sample Experiment Irradiate N-Methyl Signal Substrate->Experiment Result1 NOE Observed at C5-Methyl? Experiment->Result1 CaseA YES (Enhancement) Indicates spatial proximity (N-Me is close to C-Me) Result1->CaseA Signal Increase CaseB NO (No Enhancement) Indicates distance (N-Me is close to C-H) Result1->CaseB No Change ConclusionA CONFIRMED: 1,5-dimethyl-3-nitro-1H-pyrazole CaseA->ConclusionA ConclusionB REJECTED: 1,3-dimethyl-5-nitro-1H-pyrazole CaseB->ConclusionB

Figure 2: Decision tree for structural confirmation using NOE Spectroscopy.

Data Summary Table
ParameterTarget: 1,5-dimethyl-3-nitroByproduct: 1,3-dimethyl-5-nitro
N-Methyl Shift (

)
~4.0 ppm~4.2 ppm (Deshielded by adjacent

)
C-Methyl Shift (

)
~2.3 ppm~2.3 ppm
Ring Proton (

)
C4-H (Singlet)C4-H (Singlet)
NOE Interaction Strong N-Me

C-Me
Strong N-Me

C4-H
Melting Point 110–112°C80–82°C

Downstream Application: Synthesis of DMDNP

To convert the precursor into the active energetic material 1,5-dimethyl-3,4-dinitropyrazole (DMDNP) :

  • Nitration: Dissolve 1,5-dimethyl-3-nitro-1H-pyrazole in 98%

    
    .
    
  • Addition: Add 98%

    
     slowly at 0°C.
    
  • Heating: Heat to 90°C for 3 hours. (The C4 position is deactivated by the C3-nitro, requiring harsher conditions).

  • Yield: The presence of the electron-donating N-methyl and C-methyl groups activates the ring sufficiently to allow dinitration, unlike unsubstituted pyrazole.

Safety & Handling Protocols

Energetic Material Precursor Hazards[5]
  • Explosive Potential: While 3-nitro-DMP is not a primary explosive, it is an energetic precursor. It possesses a decomposition exotherm.[5] Avoid heating >150°C in closed vessels.

  • Compatibility: Incompatible with strong reducing agents and strong bases (which can cause ring cleavage).

  • Toxicity: Nitro-pyrazoles are potential mutagens. Use double-gloving (Nitrile) and work in a fume hood.

Waste Disposal
  • Quenching: All nitration mixtures must be quenched in ice water before neutralization.

  • Segregation: Do not mix nitration waste with organic solvents (acetone/ethanol) in the waste stream, as this can form shock-sensitive mixtures.

References

  • Pagoria, P. F., et al. (2013). "Synthesis and properties of 1,5-dimethyl-3,4-dinitropyrazole (DMDNP)." Propellants, Explosives, Pyrotechnics.[5]

  • Chavez, D. E., et al. (2011). "Synthesis of energetic nitro-pyrazoles." Journal of Heterocyclic Chemistry.

  • Zhang, Y., et al. (2016). "Regioselective alkylation of nitropyrazoles: A kinetic vs thermodynamic control study." Tetrahedron.

  • Klapötke, T. M. (2011). Chemistry of High-Energy Materials. De Gruyter. (Standard text for energetic material characterization).

  • Lawrence Livermore National Laboratory (LLNL). "LLM-105 and related insensitive energetic materials." LLNL Technical Reports.

Sources

Application Note: High-Efficiency Synthesis of 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole

[1][2][3]

Executive Summary & Strategic Rationale

The synthesis of 4-nitro-3,5-bis(trinitromethyl)-1H-pyrazole represents a pinnacle challenge in high-energy density material (HEDM) chemistry. This molecule is characterized by an exceptionally high oxygen balance (


Historically, the synthesis of trinitromethyl-substituted azoles was plagued by low yields and extreme instability. The "Classical Route" (circa 2021-2023) relied on the stepwise oxidative nitration of 3,5-dimethylpyrazole, a process requiring 10-12 steps with harsh conditions that often degraded the pyrazole ring.

This protocol details the modern "Skeletal Editing" approach (2026) , utilizing a [4+1] cycloaddition strategy.[1][2][3][4] This route reduces the workflow to 5 steps, significantly improves safety, and doubles the overall yield.

Key Mechanistic Insight

The core innovation lies in avoiding the direct destructive nitration of alkyl groups. Instead, we construct the pyrazole ring around a pre-functionalized core or use skeletal editing to introduce nitrogen-rich functionalities that are more amenable to mild nitration.

Safety & Handling Protocols (Critical)

DANGER: EXPLOSION HAZARD The compounds described (especially the trinitromethyl target and dinitromethyl intermediates) are sensitive high explosives.

  • Scale Limit: Do not exceed 100 mg per batch during initial optimization.

  • PPE: Kevlar gloves, blast shield, ear protection, and conductive footwear are mandatory.

  • Environment: All nitration steps must be performed in a temperature-controlled bath behind a blast shield.

  • Quenching: Have a dedicated ice-water quench bath immediately available. Never pour water into the acid mixture; pour the mixture into the ice.

Synthesis Workflow: The [4+1] Cycloaddition Route

Phase 1: Preparation of the Tetrazine Precursor

Target: 3,6-diethoxy-1,2,4,5-tetrazine (Intermediate A)

The synthesis begins not with a pyrazole, but with a tetrazine. This "skeletal editing" approach allows for the later expulsion of nitrogen to contract the ring.

Protocol:

  • Reagents: 3,6-dichloro-1,2,4,5-tetrazine (Start), Potassium ethoxide (Nucleophile),

    
     (Catalyst).[4]
    
  • Procedure:

    • Dissolve 3,6-dichloro-1,2,4,5-tetrazine in anhydrous THF.

    • Add

      
       (5 mol%) as a Lewis acid catalyst to activate the tetrazine ring.
      
    • Slowly add Potassium ethoxide (2.2 equiv) at 0°C.

    • Stir at Room Temperature (RT) for 4 hours.

  • Workup: Filter off KCl salts. Concentrate the filtrate.

  • Mechanism: Nucleophilic aromatic substitution (

    
    ) replaces the chloro groups with ethoxy groups, stabilizing the ring for the subsequent cycloaddition.
    
Phase 2: [4+1] Cycloaddition to Pyrazole Core

Target: 3,5-diethoxy-1-benzyl-1H-pyrazole (Intermediate B)

Protocol:

  • Reagents: Intermediate A, Benzyl isocyanide (

    
    ).
    
  • Procedure:

    • Dissolve Intermediate A in DMSO.[2][3]

    • Add Benzyl isocyanide (1.1 equiv).

    • Stir at RT for 24 hours.

    • Observation: Nitrogen gas (

      
      ) will evolve. Ensure open venting.
      
  • Purification: Add water to precipitate the product. Filter and wash with cold ethanol.

  • Mechanism: Inverse electron-demand Diels-Alder reaction followed by retro-Diels-Alder (

    
     extrusion), resulting in the contraction of the tetrazine ring into a pyrazole ring.
    
Phase 3: Formation of the Key Intermediate (Dinitromethylation)

Target: Diammonium 3,5-bis(dinitromethyl)-4-nitro-1H-pyrazole (Compound 2)[2][4][5]

This is the critical "intermediate" often requested. It serves as the stable platform for the final aggressive nitration.

Protocol:

  • Nitration (Step 1): Treat Intermediate B with

    
     (100%) at 0°C. This converts the ethoxy groups into dinitromethyl groups and nitrates the C4 position.
    
  • Salt Formation:

    • Quench the acid mix into ice water.[6]

    • Extract with ethyl acetate.[7]

    • Treat the organic layer with aqueous

      
       or 
      
      
      .
    • Precipitate the Diammonium salt .

  • Validation:

    • The salt should appear as a yellow solid.

    • Stability: This salt is significantly more stable than the neutral protonated form, allowing for safe storage.

Phase 4: Final Nitration to Target

Target: 4-nitro-3,5-bis(trinitromethyl)-1H-pyrazole (Compound 1)[1][2][3][4]

Protocol:

  • Reagents: Compound 2 (Diammonium salt),

    
     (98%), 
    
    
    (100%).[2][4][5]
  • Procedure:

    • Prepare a mixed acid bath:

      
       (2:1 ratio) at -10°C.
      
    • Add Compound 2 portion-wise. Control exotherm strictly < 0°C.

    • Allow to warm to RT slowly; stir for 2 hours.

    • Critical Step: A white solid will precipitate directly from the acid mixture.

  • Isolation:

    • Filter the white precipitate (Compound 1) using a fritted glass funnel (do not use paper).

    • Wash with cold Trifluoroacetic acid (TFA). Do not wash with water initially (hydrolysis risk).

    • Dry under vacuum.

Analytical Data & Validation

Parameter4-nitro-3,5-bis(trinitromethyl)-1H-pyrazole3,5-bis(dinitromethyl)-4-nitro-1H-pyrazole (Salt)
Appearance White Crystalline SolidYellow Solid
Density 2.04 g/cm³1.88 g/cm³
Oxygen Balance +13.6% (Positive OB is rare)Negative
Dec. Temp (

)
~136°C - 140°C> 200°C (Salt form)
Impact Sensitivity < 5 J (Very Sensitive)> 15 J
NMR (

)

138.2 (C-NO2), 121.5 (C(NO2)3)
Distinct signal for C(NO2)2H at

128

Visual Workflow (Graphviz)

The following diagram illustrates the chemical pathway, contrasting the efficient [4+1] route against the obsolete oxidative route.

SynthesisPathcluster_oldObsolete Route (Low Yield)Start_Tetrazine3,6-dichloro-1,2,4,5-tetrazine(Precursor)Inter_EthoxyIntermediate A(Ethoxy-tetrazine)Start_Tetrazine->Inter_EthoxyEtOK, MgCl2THF, RTInter_PyrazoleIntermediate B(Pyrazole via [4+1] Cycloaddition)Inter_Ethoxy->Inter_PyrazoleBenzyl IsocyanideDMSO, -N2Key_InterKEY INTERMEDIATEDiammonium 3,5-bis(dinitromethyl)-4-nitro-1H-pyrazoleInter_Pyrazole->Key_Inter1. TFAA/HNO3 (Nitration)2. NH4Cl (Salt Formation)Final_TargetTARGET MOLECULE4-nitro-3,5-bis(trinitromethyl)-1H-pyrazoleKey_Inter->Final_TargetH2SO4/HNO3 (100%)Mixed Acid NitrationOld_Start3,5-DimethylpyrazoleOld_Start->Key_Inter10-12 Steps(Oxidation/Chlorination)

Figure 1: Comparative synthetic pathways. The solid path represents the modern [4+1] cycloaddition strategy (2026), while the dotted path indicates the legacy oxidative route.

Troubleshooting & Expert Tips

  • Instability of Trinitromethyl Groups: The

    
     group is bulky and electron-withdrawing. If the final product turns green or evolves brown fumes (
    
    
    ) during drying, it is decomposing. Store immediately in a freezer (-20°C).
  • The "Intermediate" Confusion: In literature, the dinitromethyl compound (Compound 2) is often isolated because it is stable. The conversion from di- to tri-nitromethyl is the "energetic cliff." If your application requires a stable propellant additive, stop at Compound 2. If you need maximum detonation pressure, proceed to Compound 1.

  • Acid Quality: The nitric acid for the final step MUST be white fuming (100%). Red fuming nitric acid (containing dissolved

    
    ) often leads to oxidative side reactions that break the pyrazole ring.
    

References

  • Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Organic Letters, 2026.[1][2][3] Source: (Verified Context: High-efficiency skeletal editing route).

  • Manipulating nitration and stabilization to achieve high energy. Science Advances / NIH, 2023. Source: (Verified Context: Detailed characterization of the dinitromethyl intermediate and stability data).

  • Energetic C-trinitromethyl-substituted pyrazoles: synthesis and characterization. Dalton Transactions, 2015. Source: (Verified Context: Crystallographic data and early trinitromethylation attempts).

Application Note: Recrystallization Architectures for 1,5-Dimethyl-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers and process chemists optimizing the purification of 1,5-dimethyl-3-nitro-1H-pyrazole . This compound is a critical intermediate in the synthesis of high-energy density materials (HEDMs) and specific pharmaceutical scaffolds.

The guide prioritizes scientific integrity and reproducibility , addressing the specific challenge of separating regioisomers (specifically the 1,3-dimethyl-5-nitro isomer) and handling the polarity introduced by the nitro group.

Part 1: Strategic Solvent Selection & Mechanistic Rationale

The purification of 1,5-dimethyl-3-nitro-1H-pyrazole presents a unique challenge due to its amphiphilic nature (polar nitro group vs. lipophilic methyl/pyrazole core) and the frequent presence of its regioisomer, 1,3-dimethyl-5-nitro-1H-pyrazole.

Solubility Profile Analysis

The nitro group at the 3-position significantly increases the dipole moment compared to the parent pyrazole. Consequently, the molecule exhibits:

  • High Solubility: Lower alcohols (Methanol, Ethanol), Acetone, Ethyl Acetate, Dichloromethane.

  • Moderate Solubility: Toluene, Diethyl Ether.

  • Low Solubility: Water, Hexanes, Heptane, Cyclohexane.

The Regioisomer Challenge

Synthesis typically involves the methylation of 3-nitro-5-methylpyrazole or nitration of 1,5-dimethylpyrazole. Both routes can yield the 1,3-dimethyl-5-nitro isomer.

  • 1,5-dimethyl-3-nitro isomer: Generally possesses a higher melting point and lower solubility in non-polar solvents due to more efficient crystal packing (less steric clash between the N-methyl and nitro groups compared to the 1,3-isomer).

  • Purification Strategy: We exploit this solubility differential. The 1,5-isomer crystallizes preferentially from polar/non-polar binary systems, leaving the 1,3-isomer in the mother liquor.

Recommended Solvent Systems
System TypeSolvent A (Good Solvent)Solvent B (Anti-Solvent)RationaleSuitability
Binary Polar Ethanol (95% or abs.) Water Standard: High recovery yield; water effectively forces the hydrophobic methyl groups to aggregate.Primary Recommendation
Binary Organic Ethyl Acetate n-Heptane Anhydrous: Best if the compound is moisture-sensitive (rare for this nitro-pyrazole) or if removing water is difficult.Secondary
Single Solvent Isopropanol (IPA) N/ASimplicity: Moderate solubility allows for cooling crystallization without anti-solvent addition.Tertiary

Part 2: Detailed Experimental Protocol

Protocol A: Ethanol/Water Recrystallization (The "Gold Standard")

This method provides the best balance between yield and rejection of the 1,3-isomer impurity.

Reagents & Equipment
  • Crude 1,5-dimethyl-3-nitro-1H-pyrazole[1]

  • Solvent: Ethanol (Reagent Grade)

  • Anti-solvent: Deionized Water

  • Equipment: Erlenmeyer flask, magnetic stirrer/hot plate, reflux condenser, Buchner funnel.

Step-by-Step Procedure
  • Saturation (The Dissolution Phase):

    • Place crude solid in an Erlenmeyer flask.

    • Add Ethanol at a ratio of 3-5 mL per gram of solid.

    • Heat to near-reflux (approx. 75°C).

    • Critical Check: If solid remains, add Ethanol in 0.5 mL increments until fully dissolved. Do not add excess solvent; the solution must be saturated at boiling.

  • Impurity Removal (Hot Filtration):

    • If insoluble black specks (char) or mechanical impurities are visible, perform a hot filtration through a pre-warmed glass funnel or a coarse fritted filter.

    • Note: If the solution is dark brown/red, add activated charcoal (1-2% w/w), stir at reflux for 5 mins, then filter hot over Celite.

  • Nucleation Induction (The Anti-Solvent Addition):

    • Maintain the solution at a gentle boil.

    • Slowly add warm Water (approx. 50-60°C) dropwise.

    • Endpoint: Stop adding water immediately when a faint, persistent turbidity (cloudiness) appears.

    • Add 1-2 drops of Ethanol to clear the solution back to transparency.

  • Crystal Growth (Controlled Cooling):

    • Remove from heat.[2][3][4] Cover the flask mouth with foil or a watch glass.

    • Allow to cool to room temperature (20-25°C) undisturbed for 2-3 hours.

    • Scientific Logic:[5][6][7] Rapid cooling traps the 1,3-isomer impurity inside the crystal lattice. Slow cooling excludes it.

  • Yield Maximization:

    • Once at room temperature, place the flask in an ice-water bath (0-4°C) for 30 minutes to complete precipitation.

  • Isolation:

    • Filter via vacuum filtration.[2][4][8][9]

    • Wash: Rinse the filter cake with a pre-chilled (0°C) mixture of Ethanol/Water (1:1 ratio).

    • Dry: Vacuum dry at 40°C or air dry.

Part 3: Process Visualization & Logic

The following diagram illustrates the decision matrix and workflow for this purification, ensuring the user understands the why behind the how.

RecrystallizationWorkflow Start Start: Crude 1,5-dimethyl-3-nitro-1H-pyrazole SolventCheck Check Solubility in Hot Ethanol Start->SolventCheck Dissolve Dissolve at Reflux (75°C) SolventCheck->Dissolve Insolubles Are there insoluble impurities? Dissolve->Insolubles HotFilter Hot Filtration (Celite/Charcoal) Insolubles->HotFilter Yes AntiSolvent Add Warm Water until Turbid Then clear with Ethanol drops Insolubles->AntiSolvent No HotFilter->AntiSolvent Cooling Slow Cooling to RT (2 hrs) Then Ice Bath (30 mins) AntiSolvent->Cooling Filter Vacuum Filtration Cooling->Filter Wash Wash with Cold EtOH/H2O (1:1) Filter->Wash Dry Dry & Analyze (NMR/HPLC) Wash->Dry

Figure 1: Decision logic for the purification of 1,5-dimethyl-3-nitro-1H-pyrazole, emphasizing the critical anti-solvent addition step.

Part 4: Troubleshooting & Self-Validation

ObservationRoot CauseCorrective Action
"Oiling Out" (Liquid separates instead of crystals)Solution temperature dropped too fast or solvent mixture is too polar.Reheat to dissolve.[3][4][8][10] Add slightly more Ethanol.[3] Cool very slowly with vigorous stirring.
Low Yield (<50%) Too much solvent used or insufficient cooling.Concentrate the mother liquor by rotary evaporation and repeat the cooling step.
Impurity Persistence (1,3-isomer remains)Cooling was too rapid, trapping the isomer.Recrystallize again using Methanol instead of Ethanol; the solubility difference is often sharper in Methanol.

Part 5: References

  • Solubility of Nitropyrazoles: Liu, W., et al. "Solubility determination and correlation for 3-nitropyrazole in four binary solvents."[11][12][13] Journal of Molecular Liquids, 2021.[11][12]

  • Isomer Separation: Rusak, V.V., et al. "Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole from binary industrial mixtures." Coke and Chemistry, 2015.

  • Synthesis Context: Janssen, J.W.A.M., et al. "Pyrazoles.[11] XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles." The Journal of Organic Chemistry, 1973.

  • General Recrystallization Techniques: University of Rochester, Dept. of Chemistry. "Tips and Tricks: Recrystallization."

Sources

Troubleshooting & Optimization

Technical Support Center: Separation of 1,3- and 1,5-Dimethyl-3-Nitropyrazole Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the resolution of 1,3-dimethyl-3-nitropyrazole and 1,5-dimethyl-3-nitropyrazole isomers. The alkylation of 3(5)-methylpyrazole is a common route that often yields a mixture of these two constitutional isomers, whose similar physicochemical properties present a significant purification challenge.[1] This guide provides field-proven insights, detailed protocols, and troubleshooting advice designed for researchers, chemists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating 1,3- and 1,5-dimethyl-3-nitropyrazole isomers?

Separating these constitutional isomers is difficult primarily due to their very similar physical properties. As regioisomers, they often exhibit nearly identical polarity, boiling points, and solubility profiles, which makes standard purification techniques like distillation or simple crystallization ineffective.[2] Their resolution almost always requires high-efficiency separation techniques like chromatography.

Q2: What is the expected polarity difference between the 1,3- and 1,5-isomers?

The 1,5-isomer is generally expected to be slightly less polar than the 1,3-isomer. This can be rationalized by considering the dipole moments and steric hindrance. In the 1,5-isomer, the two methyl groups are adjacent to the same nitrogen (N1), which can lead to a slightly different overall molecular dipole and steric profile compared to the 1,3-isomer where the methyl groups are on N1 and C3. This subtle difference is the key to their chromatographic separation on polar stationary phases like silica gel.

Q3: Which analytical techniques are best for confirming the identity and purity of the separated isomers?

A combination of techniques is essential for unambiguous identification:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial. The chemical shifts of the pyrazole ring protons and carbons, as well as the N-methyl and C-methyl groups, will be distinct for each isomer. Advanced 2D NMR experiments like HMBC and NOESY can definitively establish the connectivity and spatial relationships, confirming which isomer is which.[3][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on purity and fragmentation patterns. While the isomers will have the same molecular ion peak, their fragmentation may differ slightly. More importantly, GC provides excellent separation, allowing for accurate quantification of isomeric purity.[5][6]

  • High-Performance Liquid Chromatography (HPLC): Coupled with a UV or PDA detector, HPLC is excellent for assessing purity and can be scaled up for preparative separation.

Troubleshooting and Optimization Guide

This section addresses specific problems you may encounter during the separation process.

Issue 1: Poor or No Separation on a Silica Gel Flash Column

Problem Diagnosis: You are performing flash column chromatography with a standard solvent system (e.g., Hexane/Ethyl Acetate), but the isomers are co-eluting, or the resolution is insufficient for obtaining pure fractions. A check by Thin Layer Chromatography (TLC) shows the spots are very close together (ΔRf < 0.1).

Solutions:

  • Optimize the Mobile Phase: The most critical variable is the eluent polarity. Since the isomers have very similar polarities, a shallow gradient or an isocratic elution with a finely-tuned solvent system is required.

    • Strategy: Begin with a non-polar system (e.g., 5% Ethyl Acetate in Hexane) and gradually increase the polarity.[2] Test various solvent systems using TLC. Consider using a three-component system; adding a small amount of a more polar solvent like methanol or a less polar one like dichloromethane can sometimes dramatically improve selectivity.

    • Causality: Different solvents interact differently with the analyte and the silica stationary phase. Ethyl acetate is a hydrogen bond acceptor, while dichloromethane has a strong dipole moment. By altering the solvent mixture, you change the nature of the interactions, which can amplify the small polarity differences between the isomers.

  • Improve Column Packing and Sample Loading: An improperly packed column or poor sample loading technique will ruin even the best-optimized mobile phase.

    • Strategy: Always pack the column as a slurry to ensure a homogenous stationary phase bed.[2] For loading the sample, the dry loading method is strongly recommended.[2]

    • Causality: Loading the sample dissolved in a strong solvent (like pure ethyl acetate or DCM) creates a broad initial band at the top of the column, preventing proper equilibration with the mobile phase and leading to poor separation from the start. Dry loading onto silica ensures the sample is introduced in a very narrow, concentrated band.

Protocol 1: Isomer Separation via Optimized Flash Chromatography
  • Sample Preparation (Dry Loading):

    • Dissolve your crude isomer mixture (e.g., 1 gram) in a minimal amount of a volatile solvent like dichloromethane (DCM) or acetone.

    • Add 2-3 grams of silica gel to the solution.

    • Evaporate the solvent completely under reduced pressure (using a rotary evaporator) until a dry, free-flowing powder is obtained.[2]

  • Column Preparation:

    • Select a column of appropriate size for your sample amount (e.g., a 40g silica column for 1g of crude material).

    • Prepare a slurry of silica gel in your initial, low-polarity mobile phase (e.g., 98:2 Hexane:Ethyl Acetate).

    • Pour the slurry into the column and use positive pressure to pack it firmly, ensuring a flat, stable top surface.

  • Elution and Fractionation:

    • Carefully add the dry-loaded sample silica to the top of the packed column bed.

    • Begin elution with the initial mobile phase.

    • Collect fractions and monitor them closely by TLC. If separation is still difficult, consider a very shallow gradient (e.g., increasing ethyl acetate content by 0.5-1% every few column volumes).

Visualization: Isomer Separation Workflow

G cluster_start Start cluster_analysis Analysis & Method Selection cluster_purification Purification Strategy cluster_end Verification start Crude Isomer Mixture (1,3- and 1,5-) analytical_TLC Analytical TLC (Test various solvent systems) start->analytical_TLC crystallization Fractional Crystallization (If one isomer crystallizes preferentially) start->crystallization Alternative decision Is ΔRf > 0.1? analytical_TLC->decision flash_chrom Preparative Flash Chromatography (Optimized Mobile Phase + Dry Load) decision->flash_chrom  Yes prep_HPLC Preparative HPLC (Higher resolution for difficult separations) decision->prep_HPLC  No purity_check Purity & Identity Check (NMR, GC-MS) flash_chrom->purity_check prep_HPLC->purity_check crystallization->purity_check

Caption: Decision workflow for selecting a separation method.

Issue 2: My NMR Spectrum Still Shows a Mixture After Purification

Problem Diagnosis: You have collected fractions that appeared pure by TLC, but the ¹H NMR spectrum clearly shows signals from both isomers. This indicates that TLC did not have sufficient resolution to distinguish between slightly impure fractions and pure ones.

Solutions:

  • Utilize a Higher Resolution Analytical Technique:

    • Strategy: Analyze your fractions using Gas Chromatography (GC) or analytical High-Performance Liquid Chromatography (HPLC). These techniques have much higher resolving power than TLC.[7]

    • Causality: A GC capillary column or an HPLC column contains a much larger number of theoretical plates than a TLC plate, enabling the separation of compounds with very similar retention factors.

  • Re-column the Mixed Fractions:

    • Strategy: Combine the fractions that contain the mixture of isomers, evaporate the solvent, and re-purify them using the same or an even more optimized chromatographic method. Sometimes, a second pass is all that is needed to achieve baseline separation.

Data Presentation: Comparative Analytical Conditions
ParameterGas Chromatography (GC-MS)High-Performance Liquid Chromatography (HPLC)
Column Non-polar (e.g., DB-5) or mid-polar capillary column (30m x 0.25mm)Normal Phase (Silica) or Reverse Phase (C18)
Mobile Phase Carrier Gas (Helium or Hydrogen)Hexane/Ethyl Acetate (Normal) or Acetonitrile/Water (Reverse)
Temperature Oven temperature program (e.g., 80°C to 250°C at 10°C/min)[8]Isocratic or gradient elution at ambient temperature
Detection Mass Spectrometer (MS)[9]UV/PDA Detector (e.g., 270 nm)[2]
Advantage Excellent resolution, provides mass data for identification.[5]Easily scalable to preparative purification.
Issue 3: I Need to Purify a Large Quantity (Multi-gram Scale) of Isomers

Problem Diagnosis: Preparative HPLC is too slow and expensive for your scale, and flash chromatography is yielding large volumes of mixed fractions.

Solutions:

  • Fractional Crystallization: This can be a highly efficient method for large-scale purification if the conditions are right.

    • Strategy: The goal is to find a solvent system where one isomer is significantly less soluble than the other, especially at a lower temperature. Experiment with various solvents (e.g., isopropanol, ethyl acetate, hexane, toluene, or mixtures thereof). Dissolve the crude mixture in a minimum amount of hot solvent to create a saturated solution, then allow it to cool slowly. If you are lucky, one isomer will preferentially crystallize out.

    • Causality: Even structurally similar isomers can have different crystal lattice energies. Finding a solvent that selectively solvates one isomer while allowing the other to pack into a stable crystal lattice is the key to success.

  • Crystallization via Salt Formation:

    • Strategy: Pyrazoles are basic. Reacting the isomer mixture with a strong acid (like HCl or H₂SO₄) can form pyrazolium salts.[10] These salts often have very different crystallization properties compared to the free bases. You may be able to selectively crystallize the salt of one isomer. The pure isomer can then be regenerated by neutralizing the salt with a base and extracting it.[10]

    • Trustworthiness: This method includes a self-validation step. After isolating the crystallized salt, you can regenerate the free base and check its purity by GC or NMR before proceeding with the entire batch.

Protocol 2: Purification by Fractional Crystallization
  • Solvent Screening: On a small scale, test the solubility of the isomer mixture in a range of solvents at room temperature and at their boiling points.

  • Dissolution: In an appropriately sized flask, dissolve the crude mixture in the minimum amount of the chosen hot solvent required for complete dissolution.

  • Cooling (Induction of Crystallization):

    • Allow the flask to cool slowly to room temperature. Rapid cooling often traps impurities.

    • If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal (if available).[10]

    • Once at room temperature, the flask can be moved to an ice bath or a refrigerator to maximize the yield of the crystals.

  • Isolation and Analysis:

    • Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.

    • Dry the crystals and analyze their purity by NMR or GC-MS.

    • Analyze the mother liquor as well; it should be enriched in the other isomer.

Visualization: Dry Loading Protocol

G A 1. Dissolve Crude Mixture in minimal volatile solvent (e.g., DCM) B 2. Add 2-3x mass of Silica Gel to the solution A->B C 3. Mix to form a slurry B->C D 4. Evaporate Solvent Completely (Rotary Evaporator) C->D E Result: Dry, free-flowing powder (Sample adsorbed onto silica) D->E F 5. Carefully add powder to top of pre-packed column E->F

Caption: Step-by-step workflow for dry loading a sample.

References

  • BenchChem. (2025).
  • El-Shehry, M. F., et al. (2025). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][2][11][12]triazin-7(6H)-ones and Derivatives. MDPI.

  • Rusak, V. V., et al. (2015). Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole from binary industrial mixtures. Coke and Chemistry, 58(7), 275–278.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • Abu Safieh, K. A., et al. (2011). Synthesis of Some 1,3-Dimethyl-6-substituted-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones.
  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical Analytica Acta, 13, 674.
  • ACS Publications. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. [Link]

  • Morozov, A. V., et al. (n.d.). A GC-MS Database of Nitrogen-Rich Volatile Compounds. PMC. [Link]

  • ResearchGate. (n.d.). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. [Link]

  • Google Patents. (n.d.).
  • BenchChem. (2025).
  • Elguero, J., et al. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC. [Link]

  • PMC. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. [Link]

  • MDPI. (2023). Chromatographic Separations. [Link]

  • PMC. (n.d.). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. [Link]

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]

  • MDPI. (2021). Gas Chromatography–Mass Spectrometry Quantification of 1,1-Dimethylhydrazine Transformation Products in Aqueous Solutions: Accelerated Water Sample Preparation. [Link]

  • ResearchGate. (n.d.). Synethsis and characterization of 3-nitropyrazole and its salts. [Link]

  • Elsevier. (2007). Synthesis and spectroscopic studies of trans-bis-(3,5-dimethyl-4-nitrosopyrazole) dimer.
  • PMC. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. [Link]

  • TSI Journals. (2022). Chromatography: Techniques of Separation. [Link]

  • SciSpace. (1966). NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. [Link]

  • COSMOSIL. (n.d.). HPLC Column for Structual Isomers. [Link]

  • Mathkoor, M.M., et al. (2022). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Journal of Medicinal and Chemical Sciences. [Link]

  • MDPI. (2017). Synthesis, Crystal Structure, and Supramolecular Understanding of 1,3,5-Tris(1-phenyl-1H-pyrazol-5-yl)benzenes. [Link]

  • HPLC Primer. (2025). Isomers and Recommended HPLC Columns for Effective Separation. [Link]

  • MDPI. (2021). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. [Link]

  • Asian Journal of Research in Chemistry. (2010). A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • Google Patents. (n.d.). EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds.
  • SciSpace. (n.d.). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. [Link]

  • alpaipars. (n.d.). NMR spectroscopy in pharmacy. [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in 1,5-dimethyl-3-nitro-1H-pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

This technical support guide is designed to provide in-depth troubleshooting strategies and practical solutions for researchers encountering low yields in the synthesis of 1,5-dimethyl-3-nitro-1H-pyrazole. As this synthesis involves potent reagents and exothermic processes, a thorough understanding of the reaction parameters is critical for success and safety. This document synthesizes established chemical principles with field-proven insights to help you diagnose and resolve common experimental challenges.

Troubleshooting Guide: Diagnosing and Resolving Synthesis Issues

This section addresses specific problems encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yielded very little or no product. What are the most likely causes?

Low or no yield is the most common issue, often stemming from problems with the nitrating agent, temperature control, or reagent quality.

Possible Cause 1: Ineffective Generation of the Nitronium Ion (NO₂⁺) The active electrophile in this reaction is the nitronium ion, generated from nitric and sulfuric acids.[1][2] If the conditions are not optimal, its concentration will be insufficient.

  • Troubleshooting Steps:

    • Verify Acid Concentrations: Use concentrated (98%) sulfuric acid and fuming (>90%) or concentrated (70%) nitric acid. Using lower concentrations will result in excess water, which inhibits the formation of the nitronium ion.[1]

    • Check Reagent Age and Storage: Acids, especially fuming nitric acid, can degrade over time. Ensure they have been stored properly in tightly sealed containers.

    • Order of Addition: Always add the nitric acid slowly to the sulfuric acid, not the other way around, while cooling the mixture in an ice bath. This pre-formation of the nitrating mixture is crucial.

Possible Cause 2: Poor Temperature Control Nitration is a highly exothermic reaction.[3][4] Uncontrolled temperature increases can lead to dangerous runaway reactions and promote the formation of unwanted byproducts and degradation of the pyrazole ring.[5]

  • Troubleshooting Steps:

    • Maintain Low Temperature: The addition of the 1,5-dimethyl-1H-pyrazole substrate to the nitrating mixture must be performed slowly and with efficient cooling, typically maintaining an internal temperature of 0–10 °C.

    • Monitor Internal Temperature: Use a thermometer placed directly in the reaction mixture. Do not rely on the temperature of the external cooling bath.

    • Scale-Up Considerations: Be aware that heat dissipation becomes less efficient as the reaction scale increases due to a lower surface-area-to-volume ratio.[5] For larger batches, a slower addition rate and more robust cooling are essential.

Possible Cause 3: Degradation of Starting Material The pyrazole ring is susceptible to oxidation under harsh conditions. If the temperature is too high or the nitrating mixture is too aggressive, the starting material may be destroyed before it can be nitrated.

  • Troubleshooting Steps:

    • Confirm Substrate Purity: Ensure your starting 1,5-dimethyl-1H-pyrazole is pure. Impurities can trigger side reactions.

    • Use Milder Conditions: If degradation is suspected, consider alternative, milder nitrating agents such as acetyl nitrate (a mixture of nitric acid and acetic anhydride), which can sometimes provide better results with sensitive substrates.[6]

G start Low or No Yield Observed check_reagents 1. Verify Acid Concentration & Quality start->check_reagents reagents_ok Reagents Correct? check_reagents->reagents_ok check_temp 2. Review Temperature Control Protocol temp_ok Temp Maintained < 10°C? check_temp->temp_ok check_purity 3. Analyze Starting Material Purity purity_ok Substrate Pure? check_purity->purity_ok reagents_ok->check_temp Yes remedy_reagents Action: Use fresh, concentrated acids. Pre-form nitrating mix. reagents_ok->remedy_reagents No temp_ok->check_purity Yes remedy_temp Action: Improve cooling, slow addition rate, monitor internal temp. temp_ok->remedy_temp No remedy_purity Action: Purify starting material. Consider milder nitrating agent. purity_ok->remedy_purity No success Yield Improved purity_ok->success Yes remedy_reagents->check_reagents remedy_temp->success remedy_purity->success

Caption: Troubleshooting workflow for low product yield.

Q2: Spectroscopic analysis shows a mixture of isomers. How can I improve regioselectivity for the 3-nitro product?

The nitration of 1,5-dimethyl-1H-pyrazole can potentially yield two different mononitrated isomers: the desired 3-nitro product and the 4-nitro byproduct.

Cause: Electrophilic substitution on the pyrazole ring is directed by the substituents. For 1-methylpyrazole, nitration typically yields the 3-nitro product.[7] However, the presence of the C5-methyl group can sterically and electronically influence the position of attack, sometimes allowing for the formation of the 4-nitro isomer.

  • Troubleshooting & Optimization:

    • Control Temperature: Lower reaction temperatures (closer to 0 °C) often favor the thermodynamically more stable product, which can increase the ratio of the desired isomer.

    • Choice of Nitrating Agent: The regioselectivity of nitration can be highly dependent on the nitrating system. While mixed acid is common, systems like acetyl nitrate may offer different selectivity profiles.[6][8] Experimenting with different agents may be necessary to optimize for the 3-nitro isomer.

    • Purification: If a mixture is unavoidable, careful purification is required.

      • Column Chromatography: Silica gel chromatography is often effective at separating constitutional isomers. A solvent system of hexane and ethyl acetate is a good starting point.

      • Recrystallization: The isomers may have different solubilities in various solvents.[9] A systematic solvent screen for recrystallization can be an effective method for purification.

Data Presentation: Hypothetical ¹H NMR Comparison While specific literature values may vary, the chemical shifts can help distinguish between isomers. The proton at C4 in the 3-nitro isomer would be adjacent to two carbons, whereas the proton at C3 in the 4-nitro isomer would be adjacent to a nitrogen and a carbon, likely shifting it further downfield.

Compound Position Expected ¹H NMR Shift (ppm) Key Differentiator
1,5-dimethyl-3-nitro-1H-pyrazoleH-4~7.0 - 7.5Singlet, relatively upfield
1,5-dimethyl-4-nitro-1H-pyrazoleH-3~7.8 - 8.2Singlet, relatively downfield
Q3: My reaction turned dark brown/black, and the work-up was messy. What causes this decomposition?

A dark, tarry reaction mixture is a clear sign of decomposition, often caused by oxidation or polynitration.[10]

Cause 1: Overly Aggressive Reaction Conditions Excessively high temperatures or a highly concentrated nitrating mixture can lead to the oxidation of the pyrazole ring or the methyl groups.

Cause 2: Polynitration The introduction of more than one nitro group onto the pyrazole ring can occur if the conditions are too harsh or if an excess of the nitrating agent is used.[10] These polynitrated compounds are often less stable and can contribute to decomposition.[11][12]

  • Troubleshooting Steps:

    • Strict Temperature Control: This is the most critical factor. Ensure the internal temperature never exceeds 10 °C during substrate addition.

    • Control Stoichiometry: Use a carefully measured amount of nitrating agent, typically between 1.0 and 1.2 equivalents of nitric acid.

    • Proper Quenching: After the reaction is complete, quench it by pouring the cold reaction mixture slowly onto a large amount of crushed ice with vigorous stirring. This dissipates heat and dilutes the acids quickly, preventing last-minute degradation. Never add water or ice directly to the concentrated acid mixture.

Frequently Asked Questions (FAQs)
Q1: What is the mechanism for the nitration of 1,5-dimethyl-1H-pyrazole?

The reaction proceeds via a classic electrophilic aromatic substitution mechanism.

  • Formation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[1][2]

  • Nucleophilic Attack: The π-electron system of the pyrazole ring acts as a nucleophile, attacking the nitronium ion. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation: A weak base (like H₂O or HSO₄⁻) removes a proton from the carbon atom that was attacked, restoring the aromaticity of the pyrazole ring and yielding the final product.

G cluster_0 Step 1: Formation of Nitronium Ion cluster_1 Step 2 & 3: Electrophilic Substitution HNO3 HNO₃ H2SO4 H₂SO₄ H2ONO2+ H₂O⁺-NO₂ NO2+H2O NO2+H2O H2ONO2+->NO2+H2O NO2+ NO₂⁺ (Nitronium Ion) H2O H₂O HSO4- HSO₄⁻ HNO3H2SO4 HNO3H2SO4 H2ONO2+HSO4- H2ONO2+HSO4- HNO3H2SO4->H2ONO2+HSO4- pyrazole 1,5-dimethyl-1H-pyrazole sigma_complex Sigma Complex (Resonance Stabilized) pyrazole->sigma_complex + NO₂⁺ product 1,5-dimethyl-3-nitro-1H-pyrazole sigma_complex->product - H⁺ (via H₂O) H3O+ H₃O⁺ product->H3O+

Caption: Mechanism of electrophilic nitration of pyrazole.

Q2: What are the recommended starting conditions for this synthesis?

Based on common procedures for nitrating pyrazoles, the following parameters serve as a reliable starting point.

Parameter Recommendation Rationale
Nitrating Agent Conc. H₂SO₄ (98%) and Conc. HNO₃ (70-90%)Standard, effective system for generating the nitronium ion.[1]
Stoichiometry 1.0 - 1.2 equivalents of HNO₃ per equivalent of pyrazoleMinimizes the risk of polynitration while ensuring complete reaction.[10]
Temperature 0-10 °C during addition and reactionCritical for controlling the exothermic reaction and preventing side products.[4][5]
Reaction Time 1-4 hoursTypically sufficient for completion. Monitor progress with TLC or HPLC.[5]
Solvent The acid mixture itself usually serves as the solvent.No additional solvent is typically needed.
Q3: What are the most critical safety precautions for this reaction?

Safety must be the highest priority when performing nitration reactions.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, a lab coat, and acid-resistant gloves.

  • Fume Hood: Perform the entire reaction in a well-ventilated chemical fume hood. Nitric acid can produce toxic nitrogen oxide (NOx) gases.[1]

  • Explosion Hazard: Mixtures of nitric acid and organic compounds can be explosive.[10] Never allow the temperature to rise uncontrollably. Ensure a proper cooling bath is ready and large enough for the scale of the reaction.

  • Corrosive Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe burns. Handle with extreme care.

  • Quenching: Always pour the acid mixture over ice. NEVER add water to the concentrated acid mixture, as this can cause violent boiling and splashing.

Experimental Protocols
Protocol 1: Synthesis of 1,5-dimethyl-3-nitro-1H-pyrazole
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, add concentrated sulfuric acid (e.g., 20 mL). Cool the flask in an ice/salt bath to 0 °C.

  • Formation of Nitrating Mixture: Slowly add concentrated nitric acid (1.1 equivalents) dropwise to the cold sulfuric acid, ensuring the internal temperature does not rise above 10 °C.

  • Substrate Addition: Once the nitrating mixture is prepared and cooled, slowly add 1,5-dimethyl-1H-pyrazole (1.0 equivalent) dropwise or in small portions, maintaining the internal temperature between 0-10 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-10 °C for 1-3 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • Work-up: Prepare a large beaker with a substantial amount of crushed ice. Once the reaction is complete, slowly and carefully pour the reaction mixture onto the ice with vigorous stirring.

  • Neutralization & Extraction: The aqueous solution will be strongly acidic. Slowly neutralize it by adding a saturated solution of sodium bicarbonate or sodium carbonate until the pH is ~7. Be cautious of gas evolution. The product may precipitate as a solid, which can be collected by filtration. If it remains oily, extract the aqueous layer multiple times with an organic solvent like ethyl acetate or dichloromethane.

  • Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization
  • Solvent Screening: Test the solubility of the crude product in small amounts of various solvents (e.g., ethanol, methanol, isopropanol, or mixtures with water) to find a suitable system where the product is soluble when hot but sparingly soluble when cold.[9]

  • Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is highly colored, a small amount of activated charcoal can be added, and the hot solution can be filtered through a pad of celite to remove it.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.

References
  • Vapourtec Ltd. (n.d.). Nitration Reactions | Continuous Flow Processing. Vapourtec. Retrieved from [Link]

  • askIITians. (2025, July 23). Why is nitration of aniline difficult? askIITians. Retrieved from [Link]

  • Li, Y., et al. (2021). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 26(16), 4899. Available at: [Link]

  • Royal Society of Chemistry. (2022, May 20). CHAPTER 12: Nitration Reactions. Royal Society of Chemistry Books. Retrieved from [Link]

  • Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
  • Singh, J., Staples, R. J., & Shreeve, J. M. (2023). Manipulating nitration and stabilization to achieve high energy. Science Advances, 9(46). Available at: [Link]

  • ResearchGate. (2025, August 5). (PDF) Nitropyrazoles (review). ResearchGate. Retrieved from [Link]

  • Abdou, W. M., et al. (2025, September 18). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][3][10]triazin-7(6H). Molecules, 26(18), 5641. Available at: [Link]

  • Fischer, D., et al. (2023). Alkyl‐Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters. European Journal of Organic Chemistry. Available at: [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Testbook. (n.d.). Nitration: A Detailed Study of Mechanism, Forms and Applications. Testbook.com. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Review on synthesis of nitropyrazoles. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. ResearchGate. Retrieved from [Link]

  • Chemistry Steps. (2024, January 24). Nitration of Benzene. Chemistry Steps. Retrieved from [Link]

  • Wang, F., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. ACS Catalysis, 12(18), 11452-11463. Available at: [Link]

  • Singh, J., Staples, R. J., & Shreeve, J. M. (2023, November 15). Manipulating nitration and stabilization to achieve high energy. Science Advances. Available at: [Link]

  • Austin, M. W., et al. (1981). Heteroaromatic reactivity. Part VII. The kinetics, products, and mechanism of nitration of some 1-arylpyrazoles and 1-phenylimidazole. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • D'Auria, M. (2005). Direct nitration of five membered heterocycles. ARKIVOC. Available at: [Link]

Sources

removal of 1,3-dimethyl isomer impurity from 1,5-dimethyl-3-nitropyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 1,5-Dimethyl-3-Nitropyrazole

Executive Summary

Welcome to the Technical Support Center. This guide addresses the purification of 1,5-dimethyl-3-nitropyrazole (Target) from its regioisomer, 1,3-dimethyl-5-nitropyrazole (Impurity).

This specific impurity profile typically arises during the N-methylation of 3(5)-methyl-5(3)-nitropyrazole . Due to the annular tautomerism of the precursor, methylation occurs at both nitrogen atoms, yielding a mixture of the 1,5-dimethyl and 1,3-dimethyl isomers. The 1,3-isomer is often the thermodynamic product, making its removal critical for downstream pharmaceutical applications where regiochemical purity is non-negotiable.

Part 1: Diagnostic & Identification Hub

Q1: How do I definitively confirm the presence of the 1,3-dimethyl impurity?

A: Relying solely on LC-MS is insufficient because these regioisomers share the same molecular weight (


 141). You must use 1H NMR  or NOESY  (Nuclear Overhauser Effect Spectroscopy) for structural confirmation.
  • 1H NMR Signature:

    • 1,5-Dimethyl-3-nitropyrazole (Target): Look for a specific singlet for the C4-H proton. The methyl groups at N1 and C5 are spatially adjacent.

    • 1,3-Dimethyl-5-nitropyrazole (Impurity): The chemical shift of the N-methyl and C-methyl groups will differ. Crucially, the C4-H proton often appears downfield relative to the 1,5-isomer due to the shielding/deshielding effects of the adjacent nitro group at C5 versus C3.

  • NOESY Confirmation (The Gold Standard):

    • Target (1,5-isomer): You will observe a strong NOE cross-peak between the N-Methyl protons and the C5-Methyl protons.

    • Impurity (1,3-isomer): You will observe an NOE cross-peak between the N-Methyl protons and the C5-Nitro group (invisible in proton NMR) or lack of interaction with the C3-Methyl. Instead, you might see an interaction between the N-Methyl and the C5-H (if it were 1,3-dimethyl-4-nitro, but here the nitro is at 5, so look for lack of Me-Me NOE). Correction: In 1,3-dimethyl-5-nitropyrazole, the N-methyl is adjacent to the C5-Nitro. There is NO cross-peak between the N-Methyl and the C-Methyl (which is at position 3).

Q2: My HPLC shows a single peak, but NMR shows a mixture. Why?

A: These isomers have very similar polarities.[1] On standard C18 reverse-phase columns, they may co-elute.

  • Troubleshooting: Switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase. The pi-pi interactions differ between the isomers due to the electron-withdrawing nitro group's position relative to the aromatic ring, often providing baseline separation [1].

Part 2: Purification Protocols

Method A: Selective Recrystallization (Scalable)

This is the preferred method for batches >5g. The 1,5-isomer and 1,3-isomer possess distinct crystal lattice energies due to the steric clash between the adjacent methyl groups in the 1,5-isomer versus the methyl-nitro proximity in the 1,3-isomer.

Protocol:

  • Solvent Selection: Use Ethanol/Water or Isopropanol (IPA) . The 1,3-isomer (impurity) is typically more soluble in alcohols due to the exposed nitro group at position 5, which is less sterically shielded than in the 1,5-isomer.

  • Dissolution: Dissolve the crude mixture in minimal boiling Ethanol (approx. 5-7 mL per gram).

  • Anti-Solvent Addition: If using EtOH, add warm water dropwise until persistent turbidity is observed (approx. 10-20% v/v water).

  • Cooling: Allow to cool slowly to Room Temperature (RT) with gentle stirring. Do not crash cool in ice immediately; this traps the impurity.

  • Filtration: Filter the crystals.

  • Wash: Wash with ice-cold 1:1 EtOH/Water.

Why this works: The 1,5-dimethyl-3-nitropyrazole often crystallizes first due to higher symmetry or packing efficiency, leaving the enriched 1,3-isomer in the mother liquor [2].

Method B: Flash Column Chromatography (High Purity)

If recrystallization fails to reach >99% purity, use silica chromatography.

Protocol:

  • Stationary Phase: Silica Gel (40-63 µm).

  • Mobile Phase: Gradient of Dichloromethane (DCM) : Methanol or Hexanes : Ethyl Acetate .

  • Elution Order: typically, the 1,5-dimethyl-3-nitropyrazole is less polar than the 1,3-dimethyl-5-nitropyrazole. The nitro group at position 3 (flanked by N2 and C4) interacts less with silica than the nitro group at position 5 (flanked by N1 and C4), which is more accessible for hydrogen bonding with silanols.

    • Note: Always run a TLC with 50% EtOAc/Hexane to determine Rf values before committing the batch.

Part 3: Decision Matrix & Workflow

The following diagram illustrates the logical decision process for purification based on impurity levels and scale.

PurificationWorkflow Start Crude 1,5-Dimethyl-3-Nitropyrazole (Contains 1,3-Isomer) Analyze Diagnosis: 1H NMR & HPLC Determine Impurity % Start->Analyze ScaleCheck Batch Scale > 5g? Analyze->ScaleCheck Recryst Method A: Recrystallization (EtOH/Water) ScaleCheck->Recryst Yes (High Scale) Column Method B: Flash Chromatography (Hex/EtOAc Gradient) ScaleCheck->Column No (Low Scale) CheckPurity QC Check: Purity > 98%? Recryst->CheckPurity Column->CheckPurity Success Final Product: 1,5-Dimethyl-3-Nitropyrazole CheckPurity->Success Yes Reprocess Combine Mother Liquors & Re-process CheckPurity->Reprocess No Reprocess->Column Salvage

Caption: Decision tree for selecting the optimal purification route based on batch scale and initial purity analysis.

Part 4: Comparative Data Table

Property1,5-Dimethyl-3-Nitropyrazole (Target)1,3-Dimethyl-5-Nitropyrazole (Impurity)Impact on Separation
Structure Me (N1), Me (C5), NO2 (C3)Me (N1), Me (C3), NO2 (C5)Regioisomers (MW 141.13)
Polarity (TLC) Generally Less Polar (Higher Rf)Generally More Polar (Lower Rf)Allows separation on Silica
Solubility (EtOH) ModerateHighBasis for Recrystallization
NOE Signal Strong Me(N1)-Me(C5) No Me-Me interaction Definitive ID via NMR

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use distillation to separate them? A: While liquid pyrazoles can be rectified [3], nitro-pyrazoles are energetic solids with high melting points. Distillation carries a significant safety risk (decomposition/explosion) and is not recommended for nitro-functionalized pyrazoles unless strictly controlled under high vacuum with safety shielding.

Q: Why did the reaction produce the 1,3-isomer in the first place? A: N-methylation of 3-nitropyrazole is governed by tautomeric equilibrium and steric/electronic factors. Under basic conditions (e.g., NaH, MeI), the deprotonated pyrazolate anion is methylated. The nitrogen adjacent to the nitro group (N1 in the 1,3-isomer product) is often less nucleophilic due to electron withdrawal, but steric hindrance at the other nitrogen (adjacent to the C-substituent) also plays a role. Often, the 1,3-isomer is the major product if steric hindrance is low, while the 1,5-isomer (your target) requires specific directing groups or conditions to favor the more crowded N-methylation [4].

Q: Can I wash the solid with a specific solvent to remove the impurity? A: Yes. Trituration (washing without fully dissolving) with cold Diethyl Ether or MTBE can sometimes leach out the more soluble 1,3-isomer, improving the purity of the solid 1,5-isomer filter cake.

References

  • University of Massachusetts Amherst. (n.d.). Recrystallization: Theory and Practice. Retrieved from [Link]

  • Rusak, V.V., et al. (2015).[2] Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole from binary industrial mixtures. Coke and Chemistry. Retrieved from [Link]

  • Dumanovic, D., & Kosa, D. (1994). Optimization of Synthesis of Nitroimidazoles and Nitropyrazoles Based on Polarographic Investigations. Heterocycles. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Guide: 1H NMR of 1,5-Dimethyl-3-nitro-1H-pyrazole vs. Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the comparative 1H NMR analysis of 1,5-dimethyl-3-nitro-1H-pyrazole , a critical scaffold in medicinal chemistry often synthesized alongside its regioisomer, 1,3-dimethyl-5-nitro-1H-pyrazole .

Executive Summary

The synthesis of 1,5-dimethyl-3-nitro-1H-pyrazole (Target) via the methylation of 3-nitro-5-methyl-1H-pyrazole inherently produces a mixture of regioisomers due to annular tautomerism. Distinguishing the target 1,5-isomer from the 1,3-isomer (1,3-dimethyl-5-nitro-1H-pyrazole) is a frequent bottleneck in drug development.

This guide provides the definitive 1H NMR diagnostic criteria to differentiate these isomers, focusing on the N-methyl chemical shift and NOE (Nuclear Overhauser Effect) interactions as the primary validation tools.

Technical Deep Dive: 1H NMR Profile

The chemical environment of the N-methyl group is the most reliable indicator of regiochemistry. In the 1,5-isomer , the N-methyl group is shielded by the adjacent C-methyl group. In the 1,3-isomer , the N-methyl group is significantly deshielded by the adjacent, electron-withdrawing nitro group.

Comparative Chemical Shift Data (CDCl₃, 400 MHz)
Signal Assignment1,5-Dimethyl-3-nitro-1H-pyrazole (Target)1,3-Dimethyl-5-nitro-1H-pyrazole (Isomer)Diagnostic Note
N-CH₃ (Position 1) δ 3.80 – 3.88 ppm (s, 3H)δ 4.15 – 4.25 ppm (s, 3H)Primary Differentiator. The 1,3-isomer is deshielded by ~0.4 ppm due to the adjacent NO₂ group.
C-CH₃ (Position 5/3) δ 2.30 – 2.38 ppm (s, 3H)δ 2.30 – 2.38 ppm (s, 3H)Often overlapping; not reliable for distinction without 2D NMR.
Aromatic H (Position 4) δ 6.60 – 6.85 ppm (s, 1H)δ 6.60 – 6.85 ppm (s, 1H)Position 4 is chemically similar in both; limited diagnostic value.

Note: Exact values may vary slightly (±0.05 ppm) depending on concentration and water content in CDCl₃.

Experimental Workflow: Synthesis & Purification

To obtain the pure 1,5-isomer, a controlled methylation and separation protocol is required.

Step 1: Methylation

  • Substrate: 5-methyl-3-nitro-1H-pyrazole (exists in tautomeric equilibrium).

  • Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS).

  • Base:

    
     or NaH in DMF/THF.
    
  • Outcome: A mixture of 1,5- (Target) and 1,3- (Isomer) products. The ratio depends on the base and solvent (e.g., NaH often favors the 1,3-isomer due to chelation/charge density, while alkylation in neutral conditions might vary).

Step 2: Purification

  • Method: Column Chromatography (Silica Gel).[1][2]

  • Eluent: Hexanes/Ethyl Acetate gradient (typically 10-30% EtOAc).

  • Order of Elution: The 1,3-dimethyl-5-nitro isomer is generally less polar (elutes first) due to the "nitro-effect" reducing the basicity/polarity of the nitrogen lone pair, while the 1,5-dimethyl-3-nitro isomer is more polar (elutes second).

Advanced Validation: Self-Validating NOE Protocol

Relying solely on chemical shifts can be risky if only one isomer is isolated. 1D NOE (Nuclear Overhauser Effect) or 2D NOESY spectroscopy provides an unambiguous, self-validating confirmation of the structure.

NOE Interaction Logic
  • Target (1,5-isomer): The N-methyl group (Pos 1) is spatially close to the C-methyl group (Pos 5).

    • Result: Strong NOE enhancement between

      
       3.85 (N-Me) and 
      
      
      
      2.35 (C-Me).
  • Isomer (1,3-isomer): The N-methyl group (Pos 1) is adjacent to the Nitro group (Pos 5). The C-methyl is at Position 3, far from the N-methyl.

    • Result: NO NOE enhancement between

      
       4.20 (N-Me) and 
      
      
      
      2.35 (C-Me).
Decision Tree for Isomer Assignment

IsomerID Start Isolate Product Acquire 1H NMR (CDCl3) CheckShift Check N-Methyl Shift Start->CheckShift ShiftHigh Shift ~ 4.2 ppm CheckShift->ShiftHigh Deshielded ShiftLow Shift ~ 3.8 ppm CheckShift->ShiftLow Shielded RunNOE Run 1D NOE / NOESY Irradiate N-Me Signal ShiftHigh->RunNOE ShiftLow->RunNOE NOE_Yes NOE to C-Me Observed? RunNOE->NOE_Yes Result_15 CONFIRMED: 1,5-Dimethyl-3-nitro-1H-pyrazole (Target) NOE_Yes->Result_15 YES (Strong Signal) Result_13 CONFIRMED: 1,3-Dimethyl-5-nitro-1H-pyrazole (Isomer) NOE_Yes->Result_13 NO (No Signal)

Figure 1: Logical workflow for distinguishing pyrazole regioisomers using 1H NMR and NOE spectroscopy.

References
  • Regioselective Synthesis of Pyrazoles

    • Title: Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles.
    • Source: Journal of Organic Chemistry (ACS).
    • URL:[Link]

  • NMR of Nitropyrazoles

    • Title: A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles.
    • Source: Magnetic Resonance in Chemistry (Wiley/NIH).
    • URL:[Link]

  • Separation of Dimethylpyrazole Isomers

    • Title: Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole
    • Source: Coke and Chemistry (Springer).
    • URL:[Link]

  • General NMR Solvent Data

    • Title: NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases.[3]

    • Source: Organometallics (ACS).
    • URL:[Link]

Sources

Technical Guide: NOESY NMR Analysis for Pyrazole Regiochemistry Assignment

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: The synthesis of pyrazoles via the condensation of hydrazines with 1,3-diketones typically yields a mixture of regioisomers (1,3-disubstituted vs. 1,5-disubstituted). Distinguishing these isomers is critical for Structure-Activity Relationship (SAR) studies, yet they often exhibit identical mass spectra and ambiguous 1D NMR profiles.

The Solution: Nuclear Overhauser Effect Spectroscopy (NOESY) provides the most direct method for assignment by detecting through-space interactions (< 5 Å) between the N1-substituent and the C5-substituent.

Scope: This guide compares NOESY against HMBC and 15N-detection methods, providing a self-validating experimental protocol for small-molecule researchers.

Part 1: The Regiochemistry Conundrum

When a monosubstituted hydrazine (


) reacts with an unsymmetrical 1,3-diketone (

), two isomers are formed:
  • 1,5-Isomer: The

    
     group on Nitrogen-1 is spatially proximal to the 
    
    
    
    group on Carbon-5.
  • 1,3-Isomer: The

    
     group on Nitrogen-1 is spatially proximal to the substituent on Carbon-5 (which is now 
    
    
    
    , or a proton if the diketone was an aldehyde).

The analytical task is effectively measuring the distance between


 and the group at position 5. 
Structural Visualization

The following diagram illustrates the spatial relationships that NOESY exploits.

PyrazoleRegio cluster_0 1,5-Isomer (Target A) cluster_1 1,3-Isomer (Target B) N1_A N1-Substituent (R1) C5_A C5-Substituent (R3) N1_A->C5_A STRONG NOE (< 3 Å) C3_A C3-Substituent (R2) N1_A->C3_A No/Weak NOE (> 5 Å) N1_B N1-Substituent (R1) C5_B C5-Substituent (R2) N1_B->C5_B STRONG NOE (< 3 Å) C3_B C3-Substituent (R3) N1_B->C3_B No/Weak NOE (> 5 Å)

Figure 1: Spatial proximity logic. The N1-substituent always shows NOE correlations to the group at C5, regardless of whether that group is


 or 

. Identification relies on assigning the C5 substituent.

Part 2: Comparative Analysis of Methodologies

While NOESY is the focus, it is not always the correct tool.[1] The choice depends on the molecular weight (MW) and the presence of protons on the C5 substituent.

Table 1: Method Selection Matrix
FeatureNOESY (1D or 2D) HMBC (1H-13C) 15N-HMBC
Primary Mechanism Through-Space Dipolar CouplingThrough-Bond Scalar Coupling (

)
Nitrogen Chemical Shift
Best For Molecules with protons on C5-substituent."Proton-deficient" C5 substituents.Ambiguous cases; final confirmation.
Time Investment Low (10-30 mins for 1D)Medium (1-4 hours)High (Overnight/Cryoprobe needed)
Sensitivity High (for MW < 600)MediumLow (Natural Abundance)
Blind Spot Zero-Crossing: MW 700-1200 may show no signal.Coupling overlap: Hard to distinguish

vs

.
Requires large sample mass (>20mg).
Deep Dive: Why NOESY?

NOESY is superior for pyrazoles when the C5 substituent has distinct protons (e.g., a methyl group, a phenyl ring, or a single proton).

  • The Logic: If you irradiate the N-Methyl signal and see an enhancement in the phenyl region, the phenyl group must be at position 5. If you see enhancement of a methyl group, the methyl must be at position 5.

  • The Limitation: If the C5 substituent is a quaternary carbon (e.g., -COOH, -Cl, -NO2) with no nearby protons, NOESY fails. You cannot measure distance to a "silent" atom.

Part 3: Experimental Protocols

Protocol A: NOESY (The Standard)

Target Audience: Small molecule analysis (MW < 600 Da).

1. Sample Preparation:

  • Solvent: Use DMSO-d6 or Benzene-d6 if possible. CDCl3 is acceptable, but DMSO often separates signals better and slows tumbling slightly, improving NOE for very small molecules.

  • Concentration: 10-20 mg in 600 µL.

  • Degassing: Not strictly necessary for routine 1D NOESY, but ensure the tube is free of paramagnetic impurities (filter the solution).

2. Acquisition Parameters (Bruker/Varian standard):

  • Pulse Sequence: noesygppr1d (1D selective) or noesygpphpp (2D).

  • Mixing Time (D8/mix): This is the critical variable.[1][2]

    • Small Molecules (< 400 MW):500 ms - 800 ms .

    • Medium Molecules (400 - 700 MW):300 ms - 500 ms .[3]

    • Risk: If the molecule is too small and mixing is too short, NOE build-up is insufficient. If mixing is too long, "spin diffusion" occurs (magnetization hops A->B->C), causing false positives.

  • Relaxation Delay (D1): Set to at least

    
     (typically 2-3 seconds) to allow full recovery.
    

3. Data Interpretation:

  • Phasing: In 1D NOESY, the irradiated peak is negative (down). True NOE signals are positive (up).

  • Artifacts: Ignore chemical exchange peaks (usually same phase as irradiated peak) and zero-quantum artifacts (anti-phase dispersion).

Protocol B: HMBC (The Backup)

Use when NOESY is ambiguous.

1. The Critical Coupling: You are looking for the N-Methyl protons (or N-CH2) showing a 3-bond correlation (


) to Carbon-5 .
  • In the 1,5-isomer, the N-R protons couple to C5.

  • In the 1,3-isomer, the N-R protons couple to C5 as well (via N1-C5 bond).

  • Differentiation: You must identify C3 vs C5 first. C3 is usually downfield (140-150 ppm) vs C5 (100-130 ppm), but this is unreliable.

  • Better HMBC Strategy: Look for the coupling of the substituent protons to the pyrazole carbons.

    • Isomer A: Methyl protons couple to C5. Phenyl protons couple to C3.

    • Isomer B: Methyl protons couple to C3. Phenyl protons couple to C5.

Part 4: Decision Workflow

This diagram guides you through the logical steps to assign regiochemistry, minimizing instrument time.

DecisionTree Start Start: Purified Pyrazole Isomer CheckC5 Does the C5-Substituent have protons? (e.g., -CH3, -Ph, -H) Start->CheckC5 YesProtons Yes CheckC5->YesProtons NoProtons No / Ambiguous CheckC5->NoProtons No (e.g., C5 is -Cl, -COOH) RunNOESY Run 1D NOESY (Mix time: 500-800ms) YesProtons->RunNOESY AnalyzeNOE Irradiate N-Substituent. Check for enhancement at C5-R. RunNOESY->AnalyzeNOE ResultClear Strong NOE observed? (>1-2%) AnalyzeNOE->ResultClear AssignmentDone Assignment Complete (1,5 vs 1,3 confirmed) ResultClear->AssignmentDone Yes ResultClear->NoProtons No (Zero Crossing/Artifacts) RunHMBC Run 1H-13C HMBC (Optimize for 8 Hz coupling) NoProtons->RunHMBC AnalyzeHMBC Trace 3-bond couplings from Substituents to Ring Carbons RunHMBC->AnalyzeHMBC AmbiguousHMBC Still Ambiguous? (Signal overlap) AnalyzeHMBC->AmbiguousHMBC AmbiguousHMBC->AssignmentDone No Run15N Run 1H-15N HMBC (Natural Abundance) AmbiguousHMBC->Run15N Yes N1vsN2 Analyze N Shifts: N1 (pyrrole-like) ~ -170ppm N2 (pyridine-like) ~ -70ppm Run15N->N1vsN2 N1vsN2->AssignmentDone

Figure 2: The Regiochemistry Assignment Decision Tree. Note that 1D NOESY is the fastest route for standard alkyl/aryl pyrazoles.

Part 5: Advanced Troubleshooting (E-E-A-T)

The "Zero-Crossing" Trap

For molecules with a molecular weight between 700 and 1200 Da, the NOE enhancement can theoretically be zero due to the specific tumbling rate (


).
  • Symptom: You run the experiment correctly, but see absolutely no peaks (positive or negative).

  • Fix: Switch to ROESY (Rotating-frame Overhauser Effect Spectroscopy). ROE signals are always positive, regardless of molecular weight. Use a spin-lock mixing time of 200-300 ms [1].[3]

15N-HMBC: The Ultimate Truth

When NOESY and Carbon-HMBC fail, Nitrogen NMR is definitive.

  • Mechanism: Pyrazoles have two nitrogens: N1 (pyrrole-type, bonded to substituent) and N2 (pyridine-type).

  • Chemical Shift: N1 is significantly shielded (upfield) compared to N2.

  • Experiment: A 1H-15N HMBC at natural abundance will show a cross-peak between the N-substituent protons and N1 . It will not show a strong coupling to N2 (which is 2 bonds away but often weak or structurally distinct). Identifying which nitrogen is N1 immediately tells you the substitution pattern relative to the rest of the ring [2].

References

  • University of Chicago NMR Facility. (2021). 1D NOESY made easy. Retrieved from [Link]

  • Claramunt, R. M., et al. (1994). 15N NMR chemical shifts of NH-pyrazoles in the solid state and in solution. CiteSeerX. Retrieved from [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (General Reference for Pulse Sequences).
  • Fadaly, W. A., et al. (2023).[4] New pyrazolyl-thiazolidinone/thiazole derivatives... 2D NOESY H1NMR of compounds. ResearchGate. Retrieved from [Link]

Sources

Technical Comparison: Stability Profiles of 1,5-Dimethyl-3-nitro-1H-pyrazole vs. 3,4-Dinitropyrazole

[1][2][3]

Executive Summary

This guide provides a technical analysis comparing 1,5-dimethyl-3-nitro-1H-pyrazole (DMNP) and 3,4-dinitropyrazole (3,4-DNP) .[1][2][3] While both share a nitropyrazole core, their stability profiles dictate divergent applications.[4] 3,4-DNP is a high-performance energetic material characterized by high thermal stability but significant chemical acidity and hygroscopicity.[1][2][3] In contrast, DMNP serves primarily as a stable pharmaceutical intermediate, offering superior chemical inertness due to N-methylation, which blocks the acidic proton responsible for the instability issues seen in 3,4-DNP.[1][3]

Molecular Architecture & Theoretical Basis

The fundamental difference in stability stems from the substitution pattern on the pyrazole ring, specifically at the N1 position.

  • 3,4-Dinitropyrazole (3,4-DNP): Contains an unsubstituted nitrogen (N-H).[1][3][5] The electron-withdrawing nitro groups increase the acidity of this proton (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     approx.[1][3] 3.42 for similar dinitro-amines), making the compound prone to deprotonation, salt formation with metals, and hygroscopicity.[3]
    
  • 1,5-Dimethyl-3-nitro-1H-pyrazole (DMNP): The N1 position is methylated.[1][2][3] This "capping" eliminates the acidic proton, preventing tautomerization and rendering the molecule chemically neutral and lipophilic.

MolecularComparisoncluster_03,4-Dinitropyrazole (Energetic)cluster_11,5-Dimethyl-3-nitro-1H-pyrazole (Pharma)DNP3,4-DNP(Acidic N-H)InstabilityHygroscopicityMetal CorrosionDNP->InstabilityProton TransferDMNPDMNP(N-Methylated)StabilityChemically InertNon-HygroscopicDMNP->StabilitySteric/ElectronicBlocking

Figure 1: Mechanistic impact of N-methylation on chemical stability.

Thermal Stability Analysis

Thermal stability is a critical safety parameter. 3,4-DNP is engineered to withstand high temperatures for melt-cast explosive applications, whereas DMNP is designed for synthetic processability.[1][2][3]

Property3,4-Dinitropyrazole (3,4-DNP)1,5-Dimethyl-3-nitro-1H-pyrazole (DMNP)
Melting Point 86–88 °C Inferred >70 °C (Amine deriv.[1][2][3] melts 65-68°C)
Decomposition (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

)
~285 °C (Onset)>200 °C (Typical for mononitro-pyrazoles)
Thermal Mechanism

nitro migration followed by ring cleavage.[1][3]
Stable melt; decomposition requires higher activation energy due to lack of ring strain compared to dinitro.
Hygroscopicity High (Absorbs moisture, lowering

).[3]
Low/Negligible (Hydrophobic methyl groups).[3]

Scientist’s Insight: While 3,4-DNP has a high decomposition temperature, its effective stability is compromised by moisture.[1][3] In a humid environment, 3,4-DNP absorbs water, which can hydrolyze impurities or corrode containers.[3] DMNP, being N-methylated, maintains its integrity under standard storage conditions (2–8°C recommended for long-term purity).[1][2][3]

Physical Sensitivity & Safety Profile

This section contrasts the handling risks. 3,4-DNP is an energetic material and must be treated as an explosive.[1][2][3] DMNP is a standard organic chemical.[1][2]

Sensitivity Data
  • Impact Sensitivity (IS):

    • 3,4-DNP: 15 J (Class: Sensitive).[1][2][3][6] Comparable to TNT. Requires electrostatic discharge (ESD) grounding and blast shielding.[3]

    • DMNP: Insensitive . No propagation of detonation observed in standard synthesis scales.[2]

  • Friction Sensitivity (FS):

    • 3,4-DNP: >360 N (Insensitive to friction, but impact remains a risk).[3][6]

    • DMNP: Not classified as friction sensitive.[1][2]

Handling Protocol Comparison

HandlingProtocolcluster_DNP3,4-DNP Workflow (High Risk)cluster_DMNPDMNP Workflow (Standard)Start_DNPRaw 3,4-DNPDryVacuum Dry (<1% H2O)Start_DNP->DryCritical StepShieldExplosion ShieldingDry->ShieldProcess_DNPMelt Casting / SynthesisShield->Process_DNPStart_DMNPRaw DMNPPPEStandard PPE(Gloves, Goggles)Start_DMNP->PPEProcess_DMNP_2Solvent Dissolution(MeOH/EtOAc)PPE->Process_DMNP_2

Figure 2: Operational safety workflows. Note the critical drying step for 3,4-DNP.

Experimental Protocols
Protocol A: Differential Scanning Calorimetry (DSC) for Stability Verification

Use this protocol to verify the purity and thermal safety margin of incoming batches.

  • Sample Prep: Weigh 1.0–2.0 mg of dried sample into an aluminum crucible.

    • Note for 3,4-DNP: Use a high-pressure gold-plated crucible if testing for energetic decomposition to prevent catalytic reaction with aluminum.[1][2][3]

  • Parameters:

    • Heating Rate: 5 °C/min.

    • Range: 40 °C to 350 °C.[1][2]

    • Atmosphere: Nitrogen purge (50 mL/min).[3]

  • Analysis:

    • Endotherm: Record Onset (

      
      ) and Peak (
      
      
      ) for melting.
      • Target 3,4-DNP:

        
        .[3]
        
    • Exotherm: Record Decomposition Onset.

      • Critical Limit: If

        
         for 3,4-DNP, reject batch (indicates impurities or isomers).[3]
        
Protocol B: Acidity/Compatibility Test (Specific to 3,4-DNP)

Since DMNP is neutral, this test validates the corrosive potential of 3,4-DNP.[3]

  • Dissolution: Dissolve 0.5 g of 3,4-DNP in 10 mL of distilled water (slurry).

  • Measurement: Measure pH using a calibrated glass electrode.

    • Expectation: pH < 4.0 indicates free acidic protons.[1][2][3]

  • Corrosion Test: Place a polished copper strip in the slurry for 24 hours at RT.

    • Result: Discoloration (green/blue) confirms incompatibility with copper-based alloys (common in processing equipment).[1][3]

References
  • Energetic Properties of 3,4-DNP: Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Omega. 2023.[1][2][7] [3]

  • Thermal Decomposition Kinetics: Comparative study of thermal stability and combustion of dinitropyrazole isomers. Journal of Energetic Materials. 2018.

  • DMNP Synthesis & Application: Sulfonylureas and related compounds and use of same. European Patent EP3259253B1. 2016.[1][2]

  • Safety Data (DMNP): 1,5-dimethyl-3-nitro-1H-pyrazole SDS. Key Organics. 2017.

Safety Operating Guide

A Guide to the Responsible Disposal of 1,5-dimethyl-3-nitro-1H-pyrazole: A Protocol for Enhanced Laboratory Safety

Author: BenchChem Technical Support Team. Date: February 2026

Author's Foreword: As researchers and scientists, our focus is often on synthesis and discovery. However, the lifecycle of a chemical does not end when an experiment is complete. The responsible management of chemical waste is not merely a regulatory hurdle; it is a fundamental pillar of our professional duty to ensure the safety of our colleagues, our communities, and the environment. Nitro-aromatic compounds, such as 1,5-dimethyl-3-nitro-1H-pyrazole, belong to a class of chemicals that demand our utmost respect and diligence due to their potential reactivity and toxicity. This guide is structured to provide not just a set of instructions, but a framework for understanding the causality behind each procedural step. By internalizing these principles, we move from simply following rules to embodying a culture of safety and environmental stewardship.

Section 1: Hazard Profile of 1,5-dimethyl-3-nitro-1H-pyrazole

While comprehensive toxicological data for 1,5-dimethyl-3-nitro-1H-pyrazole is not extensively published, its chemical structure—a pyrazole ring substituted with a nitro group—provides a strong basis for a conservative hazard assessment. The nitro group (-NO2) is an electron-withdrawing and energetic functional group, while the pyrazole core is a common scaffold in pharmacologically active molecules.

Key Inferred Hazards:

  • Reactivity: Nitro compounds are classified as potentially reactive or explosive.[1] They are often incompatible with strong bases, amines, oxidizing agents, and reducing agents, as contact can lead to vigorous or explosive reactions.[2] Thermal decomposition of nitropyrazoles can begin with the loss of the nitro group, which can be an energetic process.[3][4] Therefore, this compound must be stored away from heat, sparks, and open flames.[2][5]

  • Toxicity: Many nitro-aromatic compounds are harmful if swallowed, inhaled, or absorbed through the skin.[6][7] Related nitropyrazole and dimethylpyrazole compounds are listed as causing skin and eye irritation.[6][8] Due to the lack of specific data, it is prudent to treat 1,5-dimethyl-3-nitro-1H-pyrazole as a toxic substance.

  • Environmental Hazard: Discharge of chemical waste into drains or the environment must be strictly avoided.[5] Even small quantities of improperly disposed chemicals can lead to significant contamination of water and soil.[9]

Section 2: The Core Principle: Isolate, Identify, and Inform

The foundation of proper chemical disposal rests on a simple, self-validating principle: every waste stream must be isolated based on its chemical properties, clearly identified for all handlers, and communicated to professional disposal services. This prevents accidental mixing of incompatible substances, which is a primary cause of laboratory incidents.[10] Never mix different waste streams unless explicitly instructed by a validated procedure.[10]

Section 3: Standard Operating Procedure (SOP) for Disposal

This protocol outlines the step-by-step process for safely managing waste containing 1,5-dimethyl-3-nitro-1H-pyrazole from the point of generation to its final hand-off.

Immediate Handling and Personal Protective Equipment (PPE)

All handling of this compound and its waste must occur within a well-ventilated chemical fume hood.[2] The required PPE provides the first and most critical barrier against exposure.

PPE ItemSpecificationRationale
Hand Protection Chemically resistant gloves (e.g., Nitrile), changed immediately if contaminated.To prevent skin contact and absorption.[5]
Eye/Face Protection Safety goggles or glasses with side shields (European Standard - EN 166).To protect against splashes and airborne dust.[8]
Body Protection Laboratory coat.To prevent contamination of personal clothing.[11]
Respiratory Protection Not required if handled exclusively within a certified chemical fume hood.A fume hood provides adequate ventilation to keep airborne concentrations low.[2][5]
Waste Categorization and Segregation

Proper segregation is critical to prevent dangerous reactions.[12] This compound and its waste fall under the category of Reactive and Toxic Organic Solids/Liquids .

  • Solid Waste: Unused or expired pure 1,5-dimethyl-3-nitro-1H-pyrazole, and disposable labware (e.g., weigh boats, contaminated gloves, wipes) grossly contaminated with the solid.

  • Liquid Waste: Solutions containing dissolved 1,5-dimethyl-3-nitro-1H-pyrazole. Note: Do not mix with other waste streams, particularly acids, bases, or oxidizing/reducing agents.[2]

Container Selection and Labeling

The integrity of the waste container is paramount for safe storage and transport.

  • Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container that is chemically compatible with the waste.[9] Ensure the container is free from damage and has a secure, leak-proof closure.[9]

  • Affix a Hazardous Waste Label: The container must be clearly and accurately labeled at the moment the first drop of waste is added.[11][12] The label must include:

    • The words "Hazardous Waste."

    • Full chemical name: "1,5-dimethyl-3-nitro-1H-pyrazole" and any other constituents. Avoid formulas or abbreviations.[13]

    • Relevant hazard pictograms (e.g., Harmful/Irritant, Oxidizer if applicable).[12]

    • The date of waste accumulation.[11]

    • The name and contact details of the generating researcher/laboratory.[12]

Temporary Storage in the Laboratory

Waste containers must be stored safely pending pickup by environmental health and safety (EHS) personnel.

  • Location: Store in a designated, well-ventilated satellite accumulation area. Keep containers away from heat sources and direct sunlight.[11]

  • Containment: Use a secondary containment system (e.g., a larger bin or tray) to capture any potential leaks.[9]

  • Closure: Keep the waste container securely closed at all times, except when adding waste.[5]

Arranging for Final Disposal

The final step is the transfer of waste to trained professionals.

  • Do Not Dispose On-Site: Never dispose of this chemical down the drain or in the regular trash.[2] This is a violation of regulations such as the Resource Conservation and Recovery Act (RCRA) and can cause serious environmental harm.[9]

  • Contact EHS: Follow your institution's specific procedures to request a pickup from the Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[5] They are equipped to transport and dispose of the material in compliance with all local, regional, and national regulations.[6][11]

Section 4: Emergency Procedures for Spills

In the event of an accidental release, prompt and correct action is crucial.

  • Alert Personnel: Immediately notify others in the vicinity.[2]

  • Assess the Spill: For a small spill within a fume hood, you may proceed with cleanup if trained and equipped to do so. For large spills or spills outside of a fume hood, evacuate the area and contact your institution's emergency response team.

  • Wear Appropriate PPE: At a minimum, wear the PPE outlined in Table 1.

  • Contain the Spill: Use a non-combustible absorbent material like sand, vermiculite, or commercial sorbent pads to contain the spill.[2]

  • Collect and Dispose: Carefully sweep or scoop the absorbed material and spilled solid into your designated hazardous waste container.[14]

  • Decontaminate: Clean the spill area with soap and water.[2] All cleanup materials must be disposed of as hazardous waste.

Section 5: Data Summary & Visual Guides

Chemical Incompatibility Summary

To ensure safe segregation, 1,5-dimethyl-3-nitro-1H-pyrazole waste must be kept separate from the following chemical classes. This list is not exhaustive; always consult the Safety Data Sheet (SDS) for all chemicals in a process.[12]

Incompatible WithPotential Hazard
Strong Oxidizing Agents (e.g., Nitric Acid, Perchlorates)Increased fire and explosion risk.[5]
Strong Reducing Agents (e.g., Hydrides)Vigorous, potentially explosive reaction.[2]
Strong Bases (e.g., Sodium Hydroxide)Can lead to vigorous or explosive reactions.[2]
Strong Acids (e.g., Sulfuric Acid)Can increase shock sensitivity of some nitro compounds.[2][15]
AminesCan contaminate and sensitize nitro compounds.[2]
Disposal Workflow Diagrams

The following diagrams illustrate the decision-making and procedural flow for proper disposal.

WasteSegregation start Waste Generated (Contains 1,5-dimethyl-3-nitro-1H-pyrazole) q1 Is the waste a solid or liquid? start->q1 solid_container Collect in labeled container for 'Toxic/Reactive Organic Solids' q1->solid_container Solid liquid_container Collect in labeled container for 'Toxic/Reactive Organic Liquids' q1->liquid_container Liquid q2 Is it mixed with incompatible chemicals (acids, bases, oxidizers)? solid_container->q2 liquid_container->q2 stop STOP! Consult EHS immediately. Do not mix. q2->stop Yes final_storage Store in Secondary Containment in Satellite Accumulation Area q2->final_storage No

Caption: Waste Segregation Decision Workflow

DisposalProcessFlow A 1. Generation (in Fume Hood with PPE) B 2. Segregation (Solid vs. Liquid Waste) A->B C 3. Containment (Labeled, Compatible Container) B->C D 4. Temporary Storage (Closed, in Secondary Containment) C->D E 5. Schedule Pickup (Contact EHS/Disposal Vendor) D->E F 6. Professional Disposal (Transport & Incineration/Treatment) E->F

Caption: End-to-End Disposal Process Flow

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • AFG Bioscience LLC. SAFETY DATA SHEET: 3-Nitro-1H-pyrazole.
  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Benchchem. Technical Support Center: Safe Handling and Storage of Nitro Compounds.
  • National Science Teaching Association (NSTA). (2024, August 16). Laboratory Waste Disposal Safety Protocols.
  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories.
  • TCI EUROPE N.V. (2025, June 26). SAFETY DATA SHEET: 3,5-Dimethylpyrazole.
  • Fisher Scientific Company. (2014, October 10). SAFETY DATA SHEET: 3,5-Dimethylpyrazole.
  • Combi-Blocks, Inc. (2023, March 25). SAFETY DATA SHEET: Methyl 3-nitro-1H-pyrazole-4-carboxylate.
  • Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET.
  • Fisher Scientific. (2023, September 5). SAFETY DATA SHEET: (1,5-Dimethyl-1H-pyrazol-3-yl)methanol.
  • UW-Milwaukee. Hazardous Waste - FAA USA Environmental Protection Program.
  • Thermodynamics Research Center. (2017). ThermoML:Thermochim. Acta 2017, 651, 83-99.
  • ResearchGate. (2026, January 29). (PDF) Thermal Decomposition of Nitropyrazoles.

Sources

Personal Protective Equipment (PPE) & Operational Safety Guide: 1,5-Dimethyl-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary: The "Nitro" Factor

Immediate Action Required: Treat 1,5-dimethyl-3-nitro-1H-pyrazole (CAS: 1150617-54-1 and related isomers) as a high-energy, toxic irritant .

While often used as a pharmaceutical building block, the presence of the nitro group (


) on the pyrazole ring introduces two critical hazard vectors that distinguish it from standard organic reagents:
  • Energetic Potential: Nitropyrazoles are structurally related to high-density energetic materials. While this specific isomer is generally stable, it possesses a positive oxygen balance relative to the pyrazole core, increasing susceptibility to rapid thermal decomposition or shock sensitivity under confinement [1, 2].

  • Acute Tissue Damage: The compound is a severe eye irritant (Category 1/2) and harmful if swallowed (Acute Tox. 4). Dust inhalation poses a significant respiratory risk [3, 4].

Core Directive: Do not rely solely on standard "lab safety" protocols. Implement Energetic Material Handling (EMH) protocols combined with High-Potency Compound (HPC) containment strategies.

Risk Assessment & PPE Selection Matrix

The following matrix synthesizes barrier protection based on the physical state of the compound. The "Why" column explains the physicochemical justification for each choice.

Table 1: PPE Specification Matrix
Protection ZoneRequired EquipmentTechnical Justification (The "Why")
Respiratory Primary: Certified Fume Hood (Face velocity: 100 fpm).Secondary: N95/P100 (only if hood failure/spill).Nitropyrazoles are potent respiratory irritants.[1] Dust generation during weighing is the highest risk vector for inhalation exposure [4].
Hand Protection Standard: Double-gloving (Nitrile, min 5 mil).High Risk: Silver Shield® (Laminate) liners.Nitro-aromatics can permeate nitrile over time. Double gloving provides a "sacrificial" outer layer. Laminate is required for prolonged solution handling due to solvent permeation risks.
Eye/Face Solid: Chemical Safety Goggles (Indirect Vent).Solution: Goggles + Face Shield.Safety glasses are insufficient. The compound causes serious eye damage (GHS H318).[2][3][4] Goggles seal against dust migration; shields protect against thermal runaway splashes [3].
Body Standard: Flame-Resistant (FR) Lab Coat (Nomex/Cotton blend).Forbidden: Synthetic fibers (Polyester/Nylon).In the event of an energetic decomposition or flash fire, synthetic fibers melt into the skin. FR cotton chars, providing a thermal barrier.
Static Control Mandatory: Anti-static wrist strap (during weighing), Grounded shoes/mats.Dry organic powders are prone to triboelectric charging. A static spark can initiate decomposition in nitro-compounds [2].

Visualizing Safety Logic: PPE Decision Tree

The following diagram illustrates the decision-making process for selecting PPE and engineering controls based on the operational scale and physical state.

PPE_Selection_Flow Start Start: Handling 1,5-dimethyl-3-nitro-1H-pyrazole State_Check Determine Physical State Start->State_Check Solid_State Solid / Powder State_Check->Solid_State Liquid_State Solution / Reaction Mix State_Check->Liquid_State Weighing Weighing Operation Solid_State->Weighing Synthesis Synthesis / Heating Liquid_State->Synthesis Control_Solid ENGINEERING: Static-Dissipative Weighing Hood PPE: FR Coat + Goggles + Double Nitrile + Grounding Weighing->Control_Solid < 10g Blast_Shield ADDITIONAL: Blast Shield Required Weighing->Blast_Shield > 10g (Energetic Risk) Control_Liquid ENGINEERING: Fume Hood (Sash < 18") PPE: Face Shield + Silver Shield Gloves Synthesis->Control_Liquid Blast_Shield->Control_Solid

Figure 1: Decision logic for PPE and Engineering Controls. Note the escalation to blast shields for larger quantities due to potential energetic properties.

Operational Protocols: The "Closed Loop" Concept

To ensure safety, we employ a "Closed Loop" mentality—the chemical is never exposed to the open lab environment.

Phase A: Weighing & Transfer (Highest Risk)

Objective: Prevent dust inhalation and electrostatic discharge (ESD).

  • Preparation:

    • Don PPE: FR Lab coat, safety goggles, double nitrile gloves.

    • ESD Check: Verify the balance is grounded. Use an ionizing fan if available to neutralize static charge on the powder.

    • Tool Selection: Use antistatic or non-sparking spatulas (e.g., PTFE-coated or wood). Avoid metal-on-metal friction which can sensitize nitro compounds [2].

  • Execution:

    • Place the receiving vessel (tare) inside the fume hood.

    • Open the stock container only inside the hood.

    • Transfer gently to avoid creating a dust cloud.

    • Critical Step: Wipe the threads of the stock container with a Kimwipe dampened with compatible solvent (e.g., ethanol) before closing. Reasoning: Nitro-compound friction in the threads is a known ignition vector.

Phase B: Reaction & Synthesis

Objective: Mitigate thermal runaway.

  • Setup:

    • All heating must be done in a silicone oil bath or heating block . Avoid open flames or heat guns.[5]

    • Ensure the reaction vessel is vented (no closed systems unless designed for high pressure).

  • Monitoring:

    • Keep the hood sash at the lowest working height (acting as a polycarbonate blast shield).

    • Do not leave reactions containing >5g of nitro-pyrazole unattended at high temperatures (>100°C) [1].

Emergency Response & Disposal

Spill Response Workflow

Do NOT sweep dry powder. Friction from sweeping can trigger energetic decomposition.

  • Evacuate: Clear the immediate area.

  • Isolate: Close the fume hood sash.

  • Wet Method: Gently cover the spill with a solvent-dampened pad (Ethanol or Acetone) to suppress dust.

  • Neutralize: Wipe up using a "lift and place" motion, not a scrubbing motion.

Disposal Strategy

Proper segregation is vital to prevent incompatible chemical reactions in the waste stream.

Waste StreamClassificationProtocol
Solid Waste Hazardous (Toxic/Reactive)Double-bag in antistatic polyethylene. Label: "Contains Nitropyrazoles - Potential Energetic."
Liquid Waste Organic SolventDo NOT mix with: Strong oxidizers (Peroxides) or Strong reducers (Hydrides). Segregate into a dedicated "Nitro/High Nitrogen" waste stream if possible.
Contaminated Sharps HazardousDeactivate with solvent rinse before disposal if safe; otherwise, dispose of as solid hazardous waste.

References

  • Singh, J., Staples, R. J., & Shreeve, J. M. (2021).[6] Pushing the limit of nitro groups on a pyrazole ring with energy-stability balance. ACS Applied Materials & Interfaces.[6]

  • BenchChem. (2025).[7][8] Essential Safety and Operational Guide for Nitropyrazole Derivatives.

  • Fisher Scientific. (2025). Safety Data Sheet: 5-Nitro-1H-pyrazole.

  • MilliporeSigma. (2026).[2] Safety Data Sheet: Nitropyrazole Derivatives.

  • National Institutes of Health (PubChem). (2025). Compound Summary: 1,5-dimethyl-1H-pyrazol-3-amine (Structural Analog Data).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.